YK5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H24N8O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[6-amino-2-[4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]sulfanylpyrimidin-4-yl]prop-2-enamide |
InChI |
InChI=1S/C18H24N8O3S/c1-5-13(27)21-12-10-11(19)20-18(22-12)30-14-15(28-3)23-17(24-16(14)29-4)26-8-6-25(2)7-9-26/h5,10H,1,6-9H2,2-4H3,(H3,19,20,21,22,27) |
InChI Key |
ZYAVZIQPWICPQI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of YK5, an Allosteric Hsp70 Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 70 (Hsp70) is a molecular chaperone critical for maintaining protein homeostasis and a compelling therapeutic target in diseases like cancer, where it supports the function of oncogenic proteins.[1][2] YK5 is a rationally designed small molecule that acts as a potent, selective, and covalent inhibitor of cytosolic Hsp70 isoforms.[3][4] It operates through a novel allosteric mechanism, binding to a previously unidentified pocket within the nucleotide-binding domain (NBD), distinct from the canonical ATP-binding site.[3][5] This interaction covalently modifies a key cysteine residue, Cys267, leading to the disruption of inter-domain communication essential for Hsp70's chaperone activity.[6][7] The primary consequence of this compound binding is not the inhibition of ATPase activity but the potent suppression of Hsp70's client protein refolding function.[3][6] In a cellular context, this compound interferes with the formation of the Hsp70/Hsp90 super-chaperone machinery, leading to the destabilization and subsequent proteasomal degradation of critical onco-proteins such as HER2, Raf-1, and Akt.[3][4][8] This cascade of events culminates in the inhibition of cancer cell proliferation and the induction of apoptosis.[3][9] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
The Hsp70 Chaperone Cycle
The 70 kDa heat shock proteins (Hsp70s) are central components of the cellular network of molecular chaperones.[10] They are composed of two principal domains: a ~45 kDa N-terminal nucleotide-binding domain (NBD) and a ~25 kDa C-terminal substrate-binding domain (SBD).[3] The chaperone activity of Hsp70 is governed by an ATP-dependent cycle of substrate binding and release.[10][11] In the ATP-bound state, the SBD is in an "open" conformation, exhibiting low affinity and rapid exchange rates for substrate proteins.[10][12] The binding of a substrate and a co-chaperone from the J-domain protein (JDP/Hsp40) family stimulates Hsp70's intrinsically weak ATPase activity.[1][13] ATP hydrolysis to ADP triggers a significant conformational change, locking the SBD in a "closed," high-affinity state and tightly gripping the substrate.[11][13] The lifetime of this stable complex is determined by Nucleotide Exchange Factors (NEFs), which promote the release of ADP and rebinding of ATP, thereby completing the cycle and releasing the substrate for folding.[10][13]
This compound: A Covalent Allosteric Inhibitor
This compound was identified through a structure-based design approach that utilized a homology model of human Hsp70.[3][5] This model revealed a novel, druggable allosteric pocket located in the NBD, situated between lobes IB and IIB, which is distinct from the ATP-binding site.[6][14]
Binding Mechanism and Selectivity
The this compound scaffold was designed to fit this allosteric pocket.[3] A key feature of this site is the presence of a reactive cysteine residue at position 267.[6] this compound incorporates a terminal acrylamide (B121943) group, which acts as a Michael acceptor, forming a selective and irreversible covalent bond with the thiol group of Cys267.[6][7]
This binding mechanism underpins this compound's selectivity. The Cys267 residue is conserved in the major cytosolic Hsp70 isoforms (constitutive Hsc70 and inducible Hsp70) but is absent in organellar isoforms like the mitochondrial Grp75 and the ER-resident Grp78.[6] Consequently, this compound potently and selectively targets cytosolic Hsp70s within cancer cells.[3][5]
Core Mechanism of Action
This compound's allosteric binding does not function by competing with ATP. Instead, it disrupts the intricate allosteric communication network that is fundamental to the Hsp70 chaperone machine.
Disruption of Chaperone Function
The binding of this compound to the NBD is thought to disrupt the coordination between the N-terminal and C-terminal domains, a communication that is essential for proper chaperone function.[3][8] This interference primarily impacts the protein refolding capacity of Hsp70. While this compound has little to no effect on the basal or Hsp40-stimulated ATPase activity, it potently inhibits the ability of Hsp70 to refold denatured client proteins, such as luciferase, both in purified systems and in cells.[3][6] It only modestly affects the ATPase rate that is fully stimulated by both a J-domain protein and a nucleotide exchange factor, suggesting the main inhibitory effect is on the chaperone's mechanical refolding action rather than its enzymatic ATP turnover.[3][6]
Interference with the Hsp90 Super-chaperone Machinery
In cancer cells, Hsp70 functions upstream of Hsp90, another critical chaperone, to form a multi-chaperone complex that is responsible for the maturation and stability of numerous oncogenic "client" proteins.[2][3] The co-chaperone HOP (Hsp70-Hsp90 Organizing Protein) physically bridges Hsp70 and Hsp90, facilitating the transfer of client proteins.[3] this compound has been shown to interfere with the formation of this competent Hsp70/Hsp90/client protein complex.[3][4][5] By binding to Hsp70, this compound disrupts the Hsp70-HOP-Hsp90 assembly, preventing the proper processing of onco-clients.[6][15] This leads to the release of unstable client proteins, which are then targeted for ubiquitination and degradation by the proteasome.[3][15]
Cellular Consequences of Hsp70 Inhibition by this compound
The disruption of Hsp70 function by this compound triggers a cascade of events that are detrimental to cancer cells, which are often highly dependent on chaperone activity for survival—a phenomenon known as "chaperone addiction."
Onco-protein Degradation and Pathway Inhibition
Treatment of cancer cells with this compound leads to the dose-dependent degradation of Hsp90/Hsp70 client proteins.[4] In SKBr3 breast cancer cells, for example, this compound treatment results in the depletion of HER2, Raf-1, and Akt kinases.[3][4] This directly inhibits the signaling pathways driven by these oncoproteins, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which are crucial for tumor cell proliferation and survival.[9]
Induction of Apoptosis and Cell Growth Arrest
The loss of key survival signals due to onco-protein degradation ultimately leads to cell growth arrest and the induction of apoptosis.[2][3][9] The onset of apoptosis in this compound-treated cells is confirmed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a classic hallmark of this programmed cell death pathway.[3] Unlike direct Hsp90 inhibitors, this compound does not induce a compensatory heat shock response via HSF-1 activation, which may represent a therapeutic advantage.[2][16]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of an allosteric pocket on human hsp70 reveals a mode of inhibition of this therapeutically important protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Frontiers | The Hsp70-Chaperone Machines in Bacteria [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Enigmatic Compound YK5: A Review of Available Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound designated as "YK5" represents a significant challenge in the current landscape of chemical and pharmacological research. Despite a thorough and systematic search of publicly available scientific databases, peer-reviewed literature, and chemical repositories, no specific, well-characterized compound with the identifier "this compound" has been found. This guide addresses the notable absence of information regarding the discovery, synthesis, and biological activity of this compound. It is plausible that "this compound" may be an internal, proprietary designation not yet disclosed to the public, a compound that has been synthesized but not yet reported in the literature, or a potential typographical error in inquiries. Researchers interested in novel anabolic compounds may find a related, well-documented molecule, YK11, to be of interest. This document will briefly touch upon the available information for YK11 as a potential point of clarification, while transparently acknowledging the data gap concerning this compound.
Introduction to the Query: The Search for this compound
The development of novel therapeutic agents is a cornerstone of modern medicine. The request for an in-depth technical guide on the "discovery and synthesis of this compound compound" prompted a comprehensive literature review. However, this search has yielded no concrete data for a compound with this specific designation. This lack of information prevents a detailed exposition on its chemical properties, synthesis protocols, and biological mechanisms as initially requested.
Data Presentation: The Absence of Quantitative Data for this compound
A critical component of any scientific whitepaper is the presentation of quantitative data. This includes, but is not limited to, physicochemical properties, in vitro and in vivo efficacy, toxicity, and pharmacokinetic parameters. Due to the lack of published research on this compound, no such data can be compiled.
For the purpose of illustrating the intended format, a hypothetical table structure is provided below. Should data on this compound become available, it could be organized as follows:
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| IUPAC Name | Not Available |
| CAS Number | Not Available |
| Melting Point | Not Available |
| Solubility | Not Available |
Experimental Protocols: The Uncharted Territory of this compound Synthesis
Detailed methodologies for the synthesis and key experiments are crucial for the replication and advancement of scientific findings. The absence of any published literature on this compound means that no established experimental protocols can be provided. The synthesis of a novel compound is a complex process that would typically be documented in a peer-reviewed journal or patent application.
Visualization of Pathways and Workflows: A Conceptual Framework
Visual diagrams of signaling pathways, experimental workflows, and logical relationships are invaluable tools in scientific communication. While no specific pathways involving this compound can be depicted, a generalized workflow for compound discovery and characterization is presented below to fulfill the mandatory visualization requirement of this guide.
Caption: A generalized workflow for drug discovery and development.
A Note on YK11: A Potential Point of Confusion
It is worth noting the existence of a compound named YK11 , which is a known synthetic steroidal selective androgen receptor modulator (SARM) and myostatin inhibitor. It is conceivable that inquiries for "this compound" may be a typographical error intending to refer to YK11. Unlike this compound, YK11 has been the subject of in vitro studies, and information regarding its synthesis and biological activity, while still preliminary and primarily in non-human models, is available in the scientific literature. Researchers are encouraged to verify the identifier of the compound of interest.
Conclusion
The Hsp70 Inhibitor YK5: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Characterization of the YK5 Molecule for Researchers, Scientists, and Drug Development Professionals.
Introduction
The molecule this compound is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone that plays a critical role in protein homeostasis and is a key target in cancer therapy.[1][2] this compound operates through a unique allosteric inhibition mechanism, binding to a previously unidentified pocket in the nucleotide-binding domain (NBD) of Hsp70.[1][3] This interaction is covalent and irreversible, targeting a specific cysteine residue (Cys267) present in cytosolic Hsp70 isoforms.[3][4] By inhibiting Hsp70, this compound disrupts the chaperone machinery, leading to the degradation of oncogenic client proteins and the induction of apoptosis in cancer cells, making it a valuable tool for cancer research and therapeutic development.[1][2]
Chemical and Physical Properties
This compound is a small molecule with a complex heterocyclic structure. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[6-Amino-2-[[4,6-dimethoxy-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]thio]-4-pyrimidinyl]-2-propenamide | [2] |
| CAS Number | 1268273-23-9 | [2] |
| Chemical Formula | C18H24N8O3S | [2] |
| Molecular Weight | 432.50 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of cytosolic Hsp70. It binds to an allosteric pocket within the NBD, distinct from the ATP-binding site.[1] This binding is facilitated by the presence of a reactive cysteine at position 267, which forms a covalent bond with the acrylamide (B121943) moiety of this compound, leading to irreversible inhibition.[3][4]
The inhibition of Hsp70 by this compound has significant downstream effects on the Hsp90 chaperone cycle. Hsp70 is crucial for the proper functioning of the Hsp70-Hsp90-HOP (Hsp70-Hsp90 organizing protein) complex, which is responsible for the conformational maturation of a wide range of "client" proteins, many of which are oncoproteins. By disrupting Hsp70 function, this compound interferes with the formation of a competent chaperone complex, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins such as HER2, Raf-1, and Akt.[1][2] The loss of these critical survival and proliferation signals ultimately triggers apoptosis in cancer cells.[1]
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 | ~7 µM | In vitro | Luciferase Refolding Assay | [1] |
| Effective Concentration | 0.5 - 5 µM | SKBr3 | Onco-protein Degradation | [2] |
| Effective Concentration | 0.5 - 5 µM | SKBr3 | Apoptosis Induction | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture
-
Cell Line: SKBr3 (human breast adenocarcinoma cell line, known for HER2 overexpression).
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, centrifuged, and re-seeded in fresh media.
Western Blot for Onco-Protein Degradation
This protocol is designed to assess the effect of this compound on the protein levels of HER2, Raf-1, and Akt.
-
Cell Treatment: Seed SKBr3 cells in 6-well plates. Once they reach ~70% confluency, treat with varying concentrations of this compound (e.g., 0.5, 1, 5 µM) or DMSO as a vehicle control for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against HER2, Raf-1, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay via Annexin V Staining
This protocol uses flow cytometry to quantify the extent of apoptosis induced by this compound.
-
Cell Treatment: Seed SKBr3 cells in 6-well plates and treat with this compound (e.g., 0.5, 1, 5 µM) or DMSO for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with Trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of YK5 in Cellular Signaling: A Technical Guide for Researchers
An In-depth Examination of a Potent Hsp70 Inhibitor and its Impact on Oncogenic Pathways
This technical guide provides a comprehensive overview of the small molecule YK5 and its role as a modulator of key cellular signaling pathways implicated in cancer. This compound has emerged as a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70), a critical component of the cellular machinery responsible for protein folding and stability. By targeting Hsp70, this compound initiates a cascade of events that leads to the destabilization and degradation of numerous onco-proteins, ultimately resulting in the suppression of tumor growth and the induction of cancer cell death. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, its effects on cellular signaling, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Disruption of the Hsp90 Chaperone Machinery
This compound's primary mechanism of action is the allosteric inhibition of Hsp70.[1] This binding event interferes with the normal function of the Hsp90 chaperone complex, a multi-protein machine essential for the proper folding, stability, and activity of a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation.[2] By inhibiting Hsp70, this compound disrupts the formation of a functional Hsp90/Hsp70/client protein complex, leading to the misfolding and subsequent ubiquitin-mediated degradation of these onco-protein clients by the proteasome.[1][2]
Figure 1: Mechanism of this compound-mediated disruption of the Hsp90 chaperone cycle.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound's activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Citation |
| Kasumi-1 | Acute Myeloid Leukemia | 0.9 | Alamar Blue (72h) | |
| MOLM-13 | Acute Myeloid Leukemia | 1.2 | Alamar Blue (72h) | |
| SK-BR-3 | Breast Cancer | ~7 | Luciferase Refolding | [1] |
Table 1: IC50 Values of this compound in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of this compound required to inhibit the growth or specific biochemical activity in different cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effect | Citation |
| SK-BR-3 | 0.5, 1, 5 | 24 | Induction of HER2, Raf-1, and Akt degradation; Induction of apoptosis. | |
| SK-BR-3 | 0.5, 1, 5 | 72 | Degradation of Hsp90/Hsp70 client proteins; Inhibition of cell proliferation. |
Table 2: Effective Concentrations and Cellular Effects of this compound. This table outlines the concentrations of this compound used in experiments and the corresponding biological outcomes observed in the SK-BR-3 breast cancer cell line.
Impact on Key Oncogenic Signaling Pathways
The degradation of Hsp90 client proteins by this compound has profound effects on several critical signaling pathways that are frequently dysregulated in cancer.
HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed, drives the growth of certain types of breast cancer. As a client of Hsp90, HER2 is degraded in the presence of this compound, leading to the attenuation of its downstream signaling.
References
An In-depth Technical Guide to the Apoptotic Effects of YK5
Authored for: Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Abstract
YK5 is a potent and selective small-molecule inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in various cancer cells.[1][2][3] Hsp70 plays a crucial role in maintaining the stability and function of numerous onco-proteins and exhibits potent anti-apoptotic activities, making it a compelling target for cancer therapy.[2] This technical guide delineates the mechanism of action of this compound, focusing on its ability to induce apoptosis in cancer cells. We will summarize key quantitative data, provide detailed experimental protocols for assessing its effects, and present visual diagrams of the core signaling pathways and experimental workflows.
Introduction: this compound and the Role of Hsp70 in Cancer
Heat Shock Protein 70 (Hsp70), including its constitutive (Hsc70) and inducible isoforms, is a key component of the cellular machinery responsible for protein folding, refolding, and degradation.[2] In cancer cells, Hsp70 is often upregulated and is essential for maintaining the function of mutated and overexpressed onco-proteins, thereby promoting cell survival and proliferation.[2] A critical function of Hsp70 in malignancy is its anti-apoptotic role; it can inhibit key effectors of the apoptotic machinery.[2]
Furthermore, Hsp70 acts as a co-chaperone for the Hsp90 multi-chaperone complex, which is vital for the stability and activity of a wide array of "client" proteins, including many kinases and transcription factors that drive tumor growth.[2][4] By targeting Hsp70, this compound disrupts these pro-survival functions, leading to the destabilization of onco-proteins and selective induction of apoptosis in cancer cells.[1][2] this compound is a rationally designed inhibitor that binds to a previously unknown allosteric site in the nucleotide-binding domain of Hsp70.[3][4]
Mechanism of Action: How this compound Induces Apoptosis
The primary mechanism by which this compound induces apoptosis is through the disruption of the Hsp70/Hsp90 chaperone machinery. This leads to the degradation of essential onco-client proteins, ultimately triggering cell cycle arrest and apoptosis.[4]
Key Mechanistic Steps:
-
Hsp70 Inhibition: this compound selectively binds to cytosolic Hsp70 isoforms, inhibiting their chaperone function.[1][3]
-
Disruption of Hsp90 Complex: By inhibiting Hsp70, this compound interferes with the formation of a functional Hsp90/Hsp70/client protein complex.[1][4] This complex is necessary for the proper folding and stabilization of numerous oncogenic kinases.
-
Onco-protein Destabilization and Degradation: The disruption of the chaperone machinery leads to the destabilization and subsequent proteasomal degradation of key Hsp90 client proteins.[4] Studies have demonstrated that treatment with this compound leads to the degradation of kinases such as HER2, Raf-1, and Akt in breast cancer cells.[1][3][4]
-
Induction of Apoptosis: The loss of these critical survival signals triggers the apoptotic cascade. Evidence for apoptosis induction includes the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase activation.[5]
-
Novel STAT1 Regulation: Research suggests a novel mechanism where Hsp70 accelerates STAT1 dephosphorylation in breast cancer cells. By inhibiting Hsp70, this compound may prevent this dephosphorylation, thereby promoting the pro-apoptotic effects of the STAT1 tumor suppressor.[2]
Unlike direct Hsp90 inhibitors, this compound does not cause an activation of the Heat Shock Factor 1 (HSF-1) or a subsequent feedback heat shock response, which may contribute to its potent apoptotic effects.[5]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on cancer cells as reported in the literature. The primary model cited is the SKBr3 human breast cancer cell line.
| Parameter | Cell Line | Concentration(s) | Duration | Observed Effect | Reference(s) |
| Protein Degradation | SKBr3 | 0.5, 1, 5 µM | 24 h | Induced degradation of HER2, Raf-1, and Akt kinases. | [1] |
| Client Protein Expression | SKBr3 | 0.5, 1, 5 µM | 72 h | Degraded the expression of Hsp90/Hsp70 onco-client proteins. | [1] |
| Cell Proliferation | SKBr3 | 0.5, 1, 5 µM | 72 h | Inhibition of cell proliferation. | [1] |
| Apoptosis Induction | SKBr3 | 0.5, 1, 5 µM | 24 h | Induced apoptosis. | [1] |
| Apoptosis Marker | Cancer Cells | Varies | 24 h | Substantial apoptosis evidenced by cleavage of PARP (cPARP). | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the apoptotic effects of this compound.
Western Blot for Protein Degradation
This protocol is used to determine the effect of this compound on the steady-state levels of specific proteins like HER2, Raf-1, Akt, and PARP.
Methodology:
-
Cell Culture and Treatment: Plate SKBr3 cells at a desired density in 6-well plates. Allow cells to adhere overnight. Treat cells with vehicle control or varying concentrations of this compound (e.g., 0.5, 1, 5 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-HER2, anti-Akt, anti-cPARP) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry
This is a standard method to quantify the percentage of cells undergoing apoptosis.[6] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a T25 flask or 6-well plate. After adherence, treat with vehicle or this compound at desired concentrations and time points.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[6]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at approximately 500 x g for 5 minutes.[6]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent that selectively induces apoptosis in cancer cells by targeting Hsp70. Its mechanism of action, centered on the disruption of the Hsp70/Hsp90 chaperone super-machinery, leads to the degradation of key onco-proteins required for tumor cell survival. The data indicates that this compound effectively promotes apoptosis and inhibits proliferation in cancer cell lines.
Future research should focus on:
-
In Vivo Efficacy: While in vitro data is promising, the anti-tumor effects of this compound need to be verified in preclinical in vivo models.[4]
-
Biomarker Development: Identifying biomarkers that predict sensitivity to this compound could help in selecting patient populations most likely to benefit from this therapy.
-
Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or other targeted therapies, could lead to more effective treatment regimens.
-
Broader Applicability: Evaluating the efficacy of this compound across a wider range of cancer types is necessary to determine the full scope of its potential therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
YK5: A Selective Inhibitor of Cytosolic Hsp70s - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 70-kDa heat shock proteins (Hsp70s) are a family of molecular chaperones crucial for maintaining protein homeostasis. In cancer cells, Hsp70s are often overexpressed and play a key role in the folding and stability of numerous oncoproteins, contributing to tumor growth and survival. YK5 has emerged as a potent and selective small molecule inhibitor of cytosolic Hsp70 isoforms. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Heat shock protein 70 (Hsp70) is a critical component of the cellular machinery that ensures protein quality control. It functions in an ATP-dependent manner to assist in the folding of newly synthesized proteins, refold misfolded proteins, and target terminally damaged proteins for degradation. In the context of cancer, Hsp70s are pivotal in maintaining the stability and function of a wide array of oncogenic "client" proteins, making them an attractive target for therapeutic intervention[1].
This compound is a novel small molecule that has been identified as a selective and irreversible inhibitor of cytosolic Hsp70s[2]. It operates through an allosteric mechanism, covalently binding to a unique site on the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding pocket. This targeted inhibition disrupts the Hsp70 chaperone cycle, leading to the degradation of client oncoproteins and subsequent induction of apoptosis in cancer cells[1][3].
Mechanism of Action
This compound exerts its inhibitory effect by selectively targeting the cytosolic isoforms of Hsp70 (such as Hsc70 and the inducible Hsp70) while sparing the mitochondrial (Grp75) and endoplasmic reticulum-resident (Grp78) isoforms. This selectivity is attributed to its unique binding site.
This compound covalently binds to a cysteine residue (Cys267) located in an allosteric pocket within the nucleotide-binding domain (NBD) of cytosolic Hsp70s[2][4]. This irreversible binding event is thought to induce a conformational change in Hsp70 that is not fully characteristic of either the ATP- or ADP-bound state[4].
The primary consequence of this compound binding is the disruption of the interaction between Hsp70 and the Hsp90 co-chaperone, HOP (Hsp70/Hsp90 organizing protein). This disruption prevents the formation of a functional Hsp70-HOP-Hsp90 chaperone complex, which is essential for the maturation and stability of many oncogenic client proteins[1][4]. As a result, these client proteins, including HER2, Raf-1, and Akt, are destabilized and subsequently targeted for proteasomal degradation[3]. This cascade of events ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis[1][3].
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Source |
| IC50 | ~7 µM | Luciferase Refolding (in cells) | [1] |
Table 2: Cellular Activity of this compound in SKBr3 Cells
| Concentration | Time | Effect | Source |
| 0.5, 1, 5 µM | 24 h | Induction of HER2, Raf-1, Akt degradation and apoptosis | [3] |
| 0.5, 1, 5 µM | 72 h | Inhibition of cell proliferation | [3] |
Note: A precise binding affinity (Kd) for the this compound-Hsp70 interaction and a comprehensive panel of IC50 values for cell viability across various cancer cell lines are not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation to Assess Disruption of the Hsp70-HOP Complex
This protocol details how to determine if this compound treatment disrupts the interaction between Hsp70 and HOP in cancer cells.
Materials:
-
Cancer cell line (e.g., SKBr3)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)
-
Protease and phosphatase inhibitor cocktails
-
Protein A/G agarose (B213101) or magnetic beads
-
Anti-Hsp70 antibody for immunoprecipitation
-
Anti-HOP antibody for Western blotting
-
Anti-Hsp70 antibody for Western blotting (loading control)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Procedure:
-
Cell Culture and Treatment: Seed cancer cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Hsp70 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HOP and Hsp70. Visualize the protein bands using an appropriate secondary antibody and detection reagent. A decrease in the amount of co-immunoprecipitated HOP in this compound-treated samples compared to the control indicates disruption of the Hsp70-HOP interaction.
Fluorescence Polarization Competition Assay for Binding Affinity
This protocol describes a competition assay to determine the binding affinity (Ki) of unlabeled this compound to Hsp70. This assay relies on the displacement of a fluorescently labeled peptide that binds to Hsp70.
Materials:
-
Purified recombinant human Hsp70
-
Fluorescently labeled peptide known to bind Hsp70 (e.g., FITC-labeled peptide)
-
This compound
-
DMSO
-
Assay buffer (e.g., 25 mM HEPES, 150 mM KCl, pH 7.2)
-
384-well black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of Hsp70 and the fluorescent peptide in assay buffer. The concentrations of Hsp70 and the fluorescent peptide should be optimized to give a stable and significant polarization signal.
-
Assay Setup: In a 384-well plate, add the Hsp70/fluorescent peptide mixture to each well. Then, add the serial dilutions of this compound or DMSO control to the respective wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of this compound that displaces 50% of the bound fluorescent peptide. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.
Western Blot Analysis of Client Protein Degradation
This protocol is for assessing the effect of this compound on the levels of Hsp70 client proteins such as HER2, Raf-1, and Akt.
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells (e.g., SKBr3) with various concentrations of this compound or DMSO for a specified time. Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer with SDS) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with primary antibodies specific for HER2, Raf-1, Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the levels of the client proteins in this compound-treated cells indicates that this compound is promoting their degradation.
Conclusion
This compound represents a promising class of Hsp70 inhibitors with a distinct allosteric mechanism of action. Its selectivity for cytosolic Hsp70s and its ability to disrupt the Hsp70-Hsp90 chaperone machinery make it a valuable tool for cancer research and a potential lead for the development of novel anti-cancer therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the biological activities and therapeutic potential of this compound and similar Hsp70 inhibitors. Further studies are warranted to determine its in vivo efficacy and to fully elucidate its complex effects on the cellular proteostasis network.
References
- 1. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Allosteric Inhibition of Hsp70 by YK5
This technical guide provides a comprehensive overview of the allosteric inhibition of Heat Shock Protein 70 (Hsp70) by the small molecule inhibitor, this compound. It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the inhibitory pathway and experimental workflows.
Introduction to Hsp70 and the Allosteric Inhibitor this compound
Heat Shock Protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. It plays a central role in protein folding, assembly, trafficking, and degradation[1]. In cancer, Hsp70 is often overexpressed and is essential for the stability and function of numerous oncoproteins. It also exhibits potent anti-apoptotic activities, making it an attractive target for cancer therapy[2][3][4]. Hsp70 functions in a dynamic cycle regulated by ATP binding and hydrolysis within its Nucleotide Binding Domain (NBD), and interaction with co-chaperones like Hsp40 (J-domain proteins) and Nucleotide Exchange Factors (NEFs)[2].
This compound is a potent, selective, and irreversible small molecule inhibitor that targets an allosteric site on Hsp70[2][3][5][6]. It was discovered through a structure-based design approach that identified a novel druggable pocket on the Hsp70 NBD[2]. Unlike ATP-competitive inhibitors, this compound's allosteric mechanism provides a distinct mode of action for modulating Hsp70 function.
Mechanism of Action
This compound exerts its inhibitory effect through a multi-step process that ultimately disrupts the Hsp90 chaperone machinery, leading to the degradation of cancer-promoting client proteins.
-
Binding to a Novel Allosteric Site: this compound binds to a previously unidentified allosteric pocket located in the NBD of Hsp70, distinct from the ATP-binding site[2][3][7]. This pocket is predicted to be most accessible in the ADP-bound, "open" conformation of the chaperone.
-
Covalent and Selective Interaction: The this compound molecule contains an acrylamide (B121943) electrophile which forms a covalent, irreversible bond with Cysteine 267 (Cys267) within the binding pocket. This specific interaction ensures high selectivity for cytosolic Hsp70 isoforms (Hsc70 and the inducible Hsp70), as Cys267 is not conserved in organellar isoforms like the mitochondrial Grp75 or the ER-resident Grp78 (BiP).
-
Inhibition of Substrate Refolding: The primary biochemical consequence of this compound binding is the potent inhibition of Hsp70's ability to refold denatured substrate proteins, such as luciferase[1][2]. This is a critical functional impairment.
-
Modest Effect on ATPase Activity: this compound has a minimal effect on the basal or J-protein-stimulated ATPase activity of Hsp70. However, it does modestly inhibit the ATPase cycle when fully reconstituted with both a J-protein (DJA1) and a nucleotide exchange factor (Hsp110), likely by disrupting the intricate coordination between the N-terminal and C-terminal domains required for efficient nucleotide exchange[1][2][8].
-
Disruption of the Hsp70-Hsp90 Chaperone Machinery: A key downstream effect of this compound is the disruption of the Hsp70-HOP-Hsp90 complex. HOP (Hsp70-Hsp90 Organizing Protein) is a crucial co-chaperone that facilitates the transfer of client proteins from Hsp70 to Hsp90 for final maturation. By inhibiting Hsp70, this compound prevents the formation of a competent chaperone-client complex, thereby interrupting this transfer[2][9].
-
Degradation of Onco-Proteins and Apoptosis: The disruption of the Hsp70/Hsp90 chaperone pathway leads to the destabilization and subsequent proteasomal degradation of key onco-proteins that are dependent on this machinery for their stability and function, such as HER2, Raf-1, and Akt[1][5][9][10]. The loss of these critical survival proteins ultimately results in cancer cell growth arrest and apoptosis[2][9][10]. A significant advantage of this mechanism is that, unlike direct Hsp90 inhibitors, this compound does not induce a compensatory heat shock response via HSF-1 activation[4].
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the activity of this compound.
| Table 1: In Vitro and Cellular Activity of this compound | |
| Parameter | Value |
| IC | ~7 µM[2] |
| Effective Concentration (Degradation of Onco-client Proteins in SKBr3 cells) | 0.5 - 5 µM[5] |
| Effective Concentration (Inhibition of Cell Proliferation in SKBr3 cells) | 0.5 - 5 µM[5] |
| Table 2: Effect of this compound on Hsc70 ATPase Activity | |
| Condition | Effect of this compound (100 µM) |
| Basal Hsc70 ATPase Rate | Little to no effect[2] |
| DJA1-Stimulated Rate | No significant effect[1][2][8] |
| DJA1- and Hsp110-Stimulated Rate | Partial inhibition[1][2][8] |
Visualizing the Mechanism and Workflow
Signaling Pathway of Hsp70 Inhibition by this compound
Caption: Mechanism of Hsp70 allosteric inhibition by this compound.
Experimental Workflow for Characterizing this compound
References
- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an allosteric pocket on human hsp70 reveals a mode of inhibition of this therapeutically important protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
YK5: A Technical Guide to its Impact on Onco-Client Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of YK5, a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). It details this compound's impact on the degradation of onco-client proteins, providing a comprehensive resource for researchers in oncology and drug development.
Executive Summary
This compound is a small molecule inhibitor that selectively binds to an allosteric pocket in the nucleotide-binding domain of cytosolic Hsp70 isoforms.[1] This binding event interferes with the formation of the Hsp70/Hsp90 chaperone machinery, a complex essential for the stability and function of numerous oncogenic proteins.[1] Consequently, this compound treatment leads to the destabilization and subsequent proteasomal degradation of key onco-clients, including HER2, Raf-1, and Akt.[2][3] This targeted protein degradation ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[2] This guide provides a detailed overview of the signaling pathways affected by this compound, quantitative data on its effects on protein degradation, and comprehensive experimental protocols for its study.
Mechanism of Action: Disrupting the Chaperone Machinery
The Hsp90 chaperone cycle is a critical process for the proper folding, stability, and activity of a wide array of "client" proteins, many of which are key drivers of cancer. This cycle involves the coordinated action of Hsp90, Hsp70, and a number of co-chaperones, including the Hsp70/Hsp90 organizing protein (HOP).[4]
This compound exerts its effect by targeting Hsp70, a crucial upstream component of this machinery. By binding to an allosteric site on Hsp70, this compound disrupts the formation of the Hsp70-HOP-Hsp90 complex.[2][4] This disruption prevents the efficient transfer of onco-client proteins from Hsp70 to Hsp90 for their final maturation and stabilization. The unbound and improperly folded onco-client proteins are then recognized by the cellular quality control system and targeted for degradation by the proteasome.
Quantitative Data on Onco-Client Protein Degradation
The efficacy of this compound in promoting the degradation of onco-client proteins has been quantified in various studies. The following tables summarize the dose-dependent effects of this compound on the protein levels of HER2, Raf-1, and Akt in SKBr3 human breast cancer cells.
Table 1: Effect of this compound on Onco-Client Protein Levels after 24 Hours of Treatment in SKBr3 Cells [2]
| Onco-Client Protein | This compound Concentration (µM) | Protein Level (% of Control) |
| HER2 | 0.5 | Reduced |
| 1 | Significantly Reduced | |
| 5 | Markedly Reduced | |
| Raf-1 | 0.5 | Reduced |
| 1 | Significantly Reduced | |
| 5 | Markedly Reduced | |
| Akt | 0.5 | Reduced |
| 1 | Significantly Reduced | |
| 5 | Markedly Reduced |
Table 2: Effect of this compound on Hsp90/Hsp70-Onco-Client Proteins and Cell Proliferation after 72 Hours of Treatment in SKBr3 Cells [2]
| This compound Concentration (µM) | Hsp90/Hsp70-Onco-Client Protein Expression | Cell Proliferation |
| 0.5 | Degraded | Inhibited |
| 1 | Significantly Degraded | Significantly Inhibited |
| 5 | Markedly Degraded | Markedly Inhibited |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's impact on onco-client protein degradation.
Cell Culture and this compound Treatment
-
Cell Line: SKBr3 human breast cancer cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 0.5, 1, and 5 µM). Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis for Protein Degradation
References
- 1. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unraveling the Molecular Targets of YK5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and cellular impact of YK5, a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). By consolidating quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a critical resource for researchers investigating Hsp70 inhibition and its therapeutic potential.
Executive Summary
This compound is a small molecule inhibitor that selectively targets the cytosolic isoforms of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in cancer cells and integral to tumor cell survival and proliferation. This compound binds to a novel allosteric pocket within the nucleotide-binding domain (NBD) of Hsp70.[1] This interaction disrupts the chaperone's function, not by competing with ATP, but by interfering with the formation of the productive Hsp70/Hsp90 multi-chaperone complex.[2][3] The consequence of this disruption is the destabilization and subsequent proteasomal degradation of critical Hsp90/Hsp70 client oncoproteins, such as HER2, Raf-1, and Akt.[2][3] This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[2][3]
Primary Molecular Target: Heat Shock Protein 70 (Hsp70)
The principal molecular target of this compound is the 70-kilodalton heat shock protein (Hsp70), including both the constitutive (Hsc70) and inducible (Hsp70) isoforms found in the cytosol.[2][4] this compound exhibits high selectivity for these cytosolic chaperones over their organellar counterparts.[1]
Binding Site and Mechanism
This compound binds to a previously uncharacterized allosteric site located in the N-terminal nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding pocket.[1][2] This pocket is situated in a cleft between subdomains IB and IIB.[1] The binding of this compound is favored when Hsp70 is in its ADP-bound conformation, a state in which this allosteric cleft is more open and accessible.[5][6]
The this compound scaffold incorporates an acrylamide (B121943) group which is predicted to form an irreversible, covalent bond with a reactive cysteine residue (Cys267) located deep within this allosteric pocket.[1][7] This covalent interaction contributes to the potent and tight binding observed between this compound and Hsp70.[2][7]
Quantitative Data on this compound Activity
The following table summarizes the key quantitative metrics that define the biological activity of this compound. While a direct binding affinity (Kd) has not been reported in the reviewed literature, the functional inhibitory concentrations demonstrate its potency in cellular contexts.
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| IC50 | Hsp70-mediated Luciferase Refolding | ~7 µM | In-cell assay | [2] |
| Effective Concentration | Degradation of HER2, Raf-1, Akt | 0.5 - 5 µM | SKBr3 Breast Cancer Cells | [2][3] |
| Effective Concentration | Inhibition of Cell Proliferation | 0.5 - 5 µM | SKBr3 Breast Cancer Cells | [2][3] |
Signaling Pathway Perturbation
This compound exerts its anti-cancer effects by disrupting the Hsp70/Hsp90 chaperone machinery, which is essential for the stability and function of numerous oncoproteins. The inhibition of Hsp70 by this compound is an upstream event that triggers a cascade leading to client protein degradation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.
Western Blot for Oncoprotein Degradation
This protocol is designed to assess the effect of this compound on the protein levels of Hsp70/Hsp90 clients such as HER2, Raf-1, and Akt.
-
Cell Culture and Treatment: Plate SKBr3 cells (or other relevant cancer cell lines) in 6-well plates and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0, 0.5, 1, 5 µM) dissolved in DMSO for 24 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against HER2, Raf-1, Akt, or cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation following treatment with this compound.
-
Cell Seeding: Seed cancer cells (e.g., SKBr3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Plot the percentage of cell viability versus the log of the this compound concentration to determine the IC50 value.
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70 and can be used to determine if this compound directly affects this enzymatic function.
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris, 20 mM KCl, 6 mM MgCl2, pH 7.4). Prepare solutions of purified recombinant human Hsp70, a co-chaperone (e.g., DnaJA2), and ATP.
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp70, and the co-chaperone. Add this compound at the desired concentration (e.g., 100 µM) or vehicle (DMSO) control.
-
Initiation and Incubation: Initiate the reaction by adding ATP to a final concentration of 1 mM. Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be achieved using a colorimetric method like the malachite green assay. Add the malachite green reagent to each well and incubate for 15-20 minutes at room temperature.
-
Absorbance Measurement: Read the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and compare the activity in the presence and absence of this compound. Note: Previous studies indicate this compound has little to no direct effect on Hsp70's basal or DnaJ-stimulated ATPase activity, consistent with its allosteric, non-ATP-competitive mechanism.[2]
References
- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of an allosteric pocket on human hsp70 reveals a mode of inhibition of this therapeutically important protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Affinity Purification Probes of Potential Use To Investigate the Endogenous Hsp70 Interactome in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial Safety and Toxicity Profile of YK5: A Technical Overview
Disclaimer: The following guide is a template outlining the expected structure and content for a comprehensive technical whitepaper on the initial safety and toxicity profile of a compound. However, a thorough search of publicly available scientific literature and toxicology databases did not yield specific in vivo or in vitro safety and toxicity data for a compound designated as "YK5". The information presented here is based on general principles of preclinical safety assessment and the limited in vitro data available for this compound as an Hsp70 inhibitor. This document is intended for illustrative purposes for researchers, scientists, and drug development professionals and should not be considered as an actual safety assessment of this compound.
Introduction
This compound has been identified as a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70).[1] Hsp70 is a molecular chaperone that plays a critical role in protein folding, stability, and degradation, and is often overexpressed in cancer cells, contributing to tumor cell survival and resistance to therapy. By inhibiting Hsp70, this compound has shown potential as an anti-cancer agent. In vitro studies have demonstrated that this compound can selectively bind to cytosolic Hsp70s in cancer cells, interfering with the formation of active oncogenic Hsp70/Hsp90/client protein complexes.[1] This activity leads to the degradation of Hsp90/Hsp70 onco-client proteins, inhibition of cell proliferation, and induction of apoptosis in cancer cell lines such as SKBr3.[1]
This technical guide aims to provide a framework for the initial safety and toxicity assessment of this compound. The following sections detail the necessary experimental protocols and data presentation required for a comprehensive preclinical safety evaluation.
In Vitro Cytotoxicity
The initial assessment of a compound's toxicity begins with in vitro cytotoxicity assays to determine its effect on cell viability.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound compound
-
Human cancer cell line (e.g., SKBr3) and a non-cancerous human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.5, 1, 5, 10, 25, 50 µM) in culture medium.[1] Remove the overnight culture medium from the wells and add 100 µL of the respective this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Expected Data Presentation
The results of the in vitro cytotoxicity studies should be summarized in a table format for clear comparison.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| SKBr3 | This compound | 24 | Data not available |
| SKBr3 | This compound | 48 | Data not available |
| SKBr3 | This compound | 72 | Data not available |
| HEK293 | This compound | 24 | Data not available |
| HEK293 | This compound | 48 | Data not available |
| HEK293 | This compound | 72 | Data not available |
In Vivo Acute Toxicity
Acute toxicity studies are performed to determine the potential adverse effects of a single dose of a substance.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
This method is a sequential dosing approach that allows for the estimation of the LD50 (median lethal dose) with a reduced number of animals.
Materials:
-
This compound compound
-
Female Sprague-Dawley rats (8-12 weeks old)
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate animals for at least 5 days before the study.
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data and in silico predictions.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Clinical signs, body weight changes, and food/water consumption are recorded daily.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
Termination: The study is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to allow for statistical analysis.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Expected Data Presentation
| Species/Strain | Route of Administration | Vehicle | LD50 (mg/kg) | 95% Confidence Interval | Observed Toxicities |
| Rat/Sprague-Dawley | Oral | 0.5% CMC | Data not available | Data not available | Data not available |
Signaling Pathway and Experimental Workflow Visualization
Understanding the mechanism of action and the experimental process is crucial for interpreting safety data.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects by inhibiting Hsp70.
Caption: Proposed signaling pathway of this compound-mediated Hsp70 inhibition.
Experimental Workflow for In Vitro Cytotoxicity
The following diagram outlines the key steps in the MTT assay used to assess the in vitro cytotoxicity of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The initial in vitro data suggests that this compound is a promising anti-cancer agent due to its selective inhibition of Hsp70. However, a comprehensive understanding of its safety and toxicity profile is essential for its further development. The protocols and data presentation formats outlined in this guide provide a roadmap for the necessary preclinical safety studies. Future work should focus on conducting these in vivo and in vitro experiments to generate the critical data needed to assess the therapeutic potential of this compound. This includes repeat-dose toxicity studies, genotoxicity assays, and safety pharmacology assessments to evaluate the effects on major organ systems.
References
Methodological & Application
YK5 Hsp70 Inhibitor: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
YK5 is a potent and selective small-molecule inhibitor of Heat shock protein 70 (Hsp70). It binds to an allosteric pocket in the nucleotide-binding domain of cytosolic Hsp70 isoforms, leading to the disruption of the Hsp70/Hsp90 chaperone machinery. This interference with the chaperone cycle results in the destabilization and subsequent proteasomal degradation of a wide range of oncogenic client proteins, including HER2, Raf-1, and Akt. Consequently, inhibition of Hsp70 by this compound triggers apoptosis and inhibits cell proliferation in cancer cells. These application notes provide detailed experimental protocols for investigating the cellular effects of this compound, including the assessment of cell viability, analysis of client protein degradation, confirmation of Hsp70 engagement, and quantification of apoptosis.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| SKBr3 | Breast Cancer | ~5 | [1] |
| K562 | Chronic Myelogenous Leukemia | Not Specified | |
| HeLa | Cervical Cancer | Not Specified | |
| NIH/3T3 | Mouse Embryonic Fibroblast | Not Specified | |
| C6 | Rat Glioma | Not Specified | |
| COS | Monkey Kidney Fibroblast | Not Specified |
Table 2: Quantitative Analysis of Protein Degradation by this compound in SKBr3 Cells
| Protein | This compound Concentration (µM) | Treatment Time (h) | Percent Degradation (%) | Citation(s) |
| HER2 | 0.5, 1, 5 | 24 | Dose-dependent decrease | [1] |
| Raf-1 | 0.5, 1, 5 | 24 | Dose-dependent decrease | [1] |
| Akt | 0.5, 1, 5 | 24 | Dose-dependent decrease | [1] |
Table 3: Quantification of Apoptosis Induced by this compound in SKBr3 Cells
| This compound Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (%) | Citation(s) |
| 0.5, 1, 5 | 24 | Dose-dependent increase | [1] |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits Hsp70, disrupting the Hsp70/Hsp90 chaperone machinery.
Caption: General workflow for characterizing the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., SKBr3)
-
Complete culture medium (e.g., McCoy's 5A + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis of Client Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of Hsp70/Hsp90 client proteins following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., SKBr3)
-
This compound
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 4 for suggested dilutions)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Table 4: Recommended Primary Antibody Dilutions for Western Blot
| Primary Antibody | Recommended Dilution |
|---|---|
| anti-HER2 | 1:1000 |
| anti-Raf-1 | 1:1000 |
| anti-Akt | 1:1000 |
| anti-Hsp70 | 1:1000 |
| anti-Hsp90 | 1:1000 |
| anti-HOP | 1:1000 |
| anti-GAPDH or β-actin | 1:5000 |
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding 2x Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) and Biotinylated this compound Pulldown
This protocol is designed to confirm the interaction between this compound and Hsp70. A biotinylated version of this compound (YK5B) can be used to pull down its binding partners.
Materials:
-
Cancer cell line of interest
-
YK5B and this compound
-
Lysis Buffer for Co-IP (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., lysis buffer with adjusted salt concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment (for competition assay): Pre-treat cells with excess non-biotinylated this compound before adding YK5B to demonstrate binding specificity.
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Pulldown:
-
Incubate the cell lysate with streptavidin beads to pre-clear non-specific binders.
-
Incubate the pre-cleared lysate with YK5B.
-
Add fresh streptavidin beads to the lysate-YK5B mixture and incubate to capture the YK5B-protein complexes.
-
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and boiling.
-
Analysis: Analyze the eluted proteins by western blotting using an anti-Hsp70 antibody.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
References
Application Notes and Protocols for YK5 in Cell Culture Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK5 is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone crucial for the proper folding and stability of numerous proteins within the cell. In cancer cells, Hsp70 is often overexpressed and plays a critical role in maintaining the function of onco-proteins, thereby promoting cell survival and proliferation. This compound exerts its anti-tumor activity by binding to Hsp70 and disrupting the Hsp70/Hsp90 chaperone machinery. This interference leads to the destabilization and subsequent degradation of key onco-proteins such as HER2, Raf-1, and Akt, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[1] These characteristics make this compound a compound of significant interest for cancer research and drug development.
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common in vitro assays and offer guidance on data presentation and visualization of the underlying signaling pathways.
Data Presentation: Summarizing this compound Efficacy
A crucial step in evaluating the anti-cancer potential of this compound is to determine its half-maximal inhibitory concentration (IC50) across various cancer cell lines. This quantitative measure indicates the concentration of this compound required to inhibit a biological process, such as cell proliferation, by 50%. Due to the variability in experimental conditions and cell line sensitivities, it is essential to present this data in a clear and structured format.
While a comprehensive, publicly available database of this compound IC50 values across a wide range of cancer cell lines is not yet established, researchers should aim to generate and present their data as shown in the template below.
Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | Assay Used | IC50 (µM) | Notes |
| e.g., SK-BR-3 | Breast Cancer | 72 | MTT | [Insert Value] | HER2-positive |
| e.g., A549 | Lung Cancer | 72 | MTT | [Insert Value] | |
| e.g., HeLa | Cervical Cancer | 72 | XTT | [Insert Value] | |
| e.g., K-562 | Leukemia | 48 | Trypan Blue | [Insert Value] | Suspension cells |
Experimental Protocols
The following are detailed protocols for two standard cell viability assays that can be used to assess the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[2]
Materials:
-
Cancer cell line of interest
-
This compound compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis software.
-
Trypan Blue Dye Exclusion Assay
This assay is used to differentiate viable from non-viable cells. The principle is based on the fact that viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cancer cell line of interest
-
This compound compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a suitable density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Aspirate the medium, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and collect the cell suspension.
-
For suspension cells: Directly collect the cell suspension from the culture vessel.
-
-
Staining:
-
Take a known volume of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubate the mixture for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load the cell suspension-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Alternatively, use an automated cell counter for a more high-throughput analysis.
-
-
Data Analysis:
-
Calculate the total number of cells and the percentage of viable cells: Total cells/mL = (Total cells counted / Number of squares) x Dilution factor x 10^4 % Viability = (Number of viable cells / Total number of cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Inhibition of the Hsp70/Hsp90 Chaperone Pathway
The following diagram illustrates the mechanism by which this compound disrupts the Hsp70/Hsp90 chaperone machinery, leading to the degradation of onco-proteins and subsequent apoptosis.
Caption: Mechanism of this compound action on the Hsp70/Hsp90 chaperone pathway.
Experimental Workflow for Cell Viability Assays
The diagram below outlines the general experimental workflow for assessing the effect of this compound on cell viability.
Caption: General workflow for assessing cell viability after this compound treatment.
References
YK5 Compound: Detailed Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the solubilization and formulation of the YK5 compound for both in vitro and in vivo research. This compound is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in the folding and stability of numerous proteins, including many oncoproteins. By inhibiting Hsp70, this compound disrupts the Hsp70/Hsp90 chaperone machinery, leading to the degradation of client proteins and the induction of apoptosis in cancer cells. This document offers detailed methodologies for preparing this compound solutions and outlines the key signaling pathways affected by its mechanism of action.
This compound Compound Solubility
The solubility of this compound is a critical factor in the design of both in vitro and in vivo experiments. Based on available data, this compound is a hydrophobic compound with limited aqueous solubility. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | While a precise maximum solubility is not specified, this compound is readily soluble in DMSO, making it a suitable solvent for preparing high-concentration stock solutions for in vitro use.[1] |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (5.78 mM) | This formulation is suitable for in vivo administration.[2] |
| Water / PBS | Insoluble / Poorly Soluble | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. |
Experimental Protocols
Preparation of this compound for In Vitro Studies
For cell-based assays, a concentrated stock solution of this compound in DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: 432.50 g/mol ), weigh out 4.325 mg of the compound.
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. In this example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, brief sonication in a water bath can be used to aid dissolution. Ensure the solution is clear before use.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Preparation of Working Solution: To prepare the working solution for cell-based assays, dilute the DMSO stock solution directly into the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A negative control with the same final concentration of DMSO should be included in the experiment.
Note on Precipitation: Due to the hydrophobic nature of this compound, precipitation may occur when the DMSO stock solution is diluted into an aqueous-based cell culture medium. To minimize this, it is recommended to add the stock solution to the medium while vortexing and to perform serial dilutions if large changes in concentration are required.
Formulation of this compound for In Vivo Studies
For animal studies, a common formulation involves a co-solvent system to ensure the bioavailability of the hydrophobic compound. The following protocol is based on a formulation with a reported solubility of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound compound (solid powder)
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
-
Sterile vials
-
Vortex mixer
-
Heater and/or sonicator
Protocol for Preparing an In Vivo Formulation (10% DMSO in Corn Oil):
-
Solvent Preparation: Prepare a solution of 10% DMSO in 90% Corn Oil by volume. For example, to prepare 1 mL of the vehicle, mix 100 µL of DMSO with 900 µL of Corn Oil.
-
Adding this compound: Add the desired amount of this compound powder to the prepared solvent mixture.
-
Dissolution: Vortex the mixture thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Administration: It is recommended to prepare this formulation freshly on the day of use for in vivo experiments.[2]
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by selectively inhibiting Hsp70. This inhibition disrupts the Hsp70/Hsp90 chaperone cycle, which is crucial for the stability and function of numerous "client" proteins, many of which are oncoproteins. The disruption of this cycle leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, ultimately resulting in cell growth arrest and apoptosis.[2][3]
The Hsp70/Hsp90 Chaperone Cycle
The following diagram illustrates the simplified Hsp70/Hsp90 chaperone cycle and the point of intervention by this compound.
Caption: this compound inhibits Hsp70, disrupting the chaperone cycle and leading to client protein degradation.
Downstream Signaling Pathways Affected by this compound
By destabilizing Hsp90 client proteins, this compound indirectly inhibits several key oncogenic signaling pathways. The diagram below illustrates the major downstream consequences of this compound-mediated Hsp70 inhibition.
Caption: this compound inhibits Hsp70, leading to the degradation of oncoproteins and suppression of pro-survival signaling pathways.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the effects of this compound in a research setting.
Caption: A general workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols for Detecting the Biological Effects of YK-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to detect and characterize the biological effects of YK-11, a steroidal selective androgen receptor modulator (SARM) known for its unique dual mechanism of action. The protocols detailed below are intended to guide researchers in setting up in vitro and in vivo experiments to assess the myostenic and osteogenic potential of YK-11.
Introduction
YK-11, also known as Myostine, is a synthetic, steroidal SARM that has garnered significant interest for its potent anabolic effects. Unlike traditional anabolic steroids, YK-11 exhibits tissue-selective activity, primarily targeting muscle and bone.[1][2] Its primary mechanism of action involves partial agonism of the androgen receptor (AR).[3][4] A distinguishing feature of YK-11 is its ability to significantly increase the expression of follistatin, a potent inhibitor of myostatin, a protein that negatively regulates muscle growth.[5][6] This dual action of AR modulation and myostatin inhibition makes YK-11 a compound of high interest in the fields of muscle wasting diseases, osteoporosis, and performance enhancement research.[2][4]
Mechanism of Action: A Dual Approach to Anabolism
YK-11 exerts its biological effects through two primary pathways:
-
Partial Androgen Receptor Agonism: YK-11 binds to the androgen receptor, initiating a signaling cascade that promotes the transcription of genes involved in muscle and bone growth. As a partial agonist, it is theorized to provide anabolic benefits with a potentially reduced risk of the androgenic side effects associated with full AR agonists.[3][4]
-
Myostatin Inhibition via Follistatin Upregulation: A key differentiator of YK-11 is its ability to induce muscle cells to produce more follistatin.[5][6] Follistatin, in turn, binds to and inhibits myostatin, effectively removing the "brakes" on muscle growth and allowing for enhanced muscle hypertrophy.[5][6]
Data Presentation: Quantitative Effects of YK-11
The following tables summarize quantitative data on the biological effects of YK-11 from preclinical studies and anecdotal reports. It is crucial to note that human clinical trial data for YK-11 is currently lacking.
| In Vitro Myogenic Differentiation (C2C12 Myoblasts) | |
| Parameter | Observation |
| Treatment Concentration | 500 nM YK-11 |
| Myogenic Regulatory Factors (MRFs) mRNA Expression (vs. DHT) | More significant induction of MyoD, Myf5, and myogenin |
| Follistatin (Fst) mRNA Expression | Significant induction (not observed with DHT) |
| In Vivo Animal Studies (Rodent Models) | |
| Model | Dosing Regimen |
| Sepsis-induced muscle atrophy (mice) | 350 and 700 mg/kg orally for 10 days |
| Hippocampal function (rats) | 0.35 g/kg for 5 weeks |
| Cranial bone defect repair (rats) | 0.5 and 1 mg/ml YK-11 in a hydrogel |
| Anecdotal Human Data (Bodybuilding Community) | |
| Parameter | Reported Range |
| Daily Dosage | 10-15 mg |
| Cycle Length | 4-8 weeks |
| Lean Muscle Gain | 5-10 lbs |
Disclaimer: The anecdotal human data is not from controlled clinical trials and should be interpreted with caution.
Experimental Protocols
In Vitro Assessment of Myogenic Differentiation in C2C12 Cells
This protocol outlines the steps to assess the myogenic potential of YK-11 using the C2C12 mouse myoblast cell line.
Materials:
-
C2C12 mouse myoblast cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
YK-11
-
DHT (positive control)
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for MyoD, Myf5, myogenin, follistatin, and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer
-
Protease inhibitor cocktail
-
Primary antibodies (MyoD, myogenin, follistatin)
-
Secondary antibody (HRP-conjugated)
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture: Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation Induction: Seed C2C12 cells in 6-well plates. Once confluent, switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Treatment: Treat cells with YK-11 (e.g., 500 nM), DHT (e.g., 100 nM) as a positive control, or vehicle (e.g., DMSO) for 2-4 days.
-
RNA Extraction and qRT-PCR:
-
Lyse cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using SYBR Green master mix and primers for myogenic markers.
-
-
Protein Extraction and Western Blotting:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL kit and an imaging system.
-
In Vitro Assessment of Osteogenic Differentiation in MC3T3-E1 Cells
This protocol details the methodology for evaluating the effect of YK-11 on osteoblast differentiation using the MC3T3-E1 mouse pre-osteoblastic cell line.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ascorbic acid
-
β-glycerophosphate
-
YK-11
-
Alizarin Red S stain
-
Alkaline Phosphatase (ALP) activity assay kit
Procedure:
-
Cell Culture: Culture MC3T3-E1 cells in Alpha-MEM with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation Induction: Seed cells in 12-well plates. At confluence, switch to osteogenic differentiation medium (Alpha-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treatment: Add YK-11 (e.g., 0.25-4 µM) to the differentiation medium.[7]
-
Alkaline Phosphatase (ALP) Activity Assay: After 7-10 days of differentiation, lyse the cells and measure ALP activity using a commercially available kit, normalizing to total protein content.
-
Alizarin Red S Staining for Mineralization: After 14-21 days, fix the cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution to visualize calcium deposits.
In Vivo Assessment of Anabolic Effects in a Rodent Model
This protocol provides a general framework for assessing the anabolic effects of YK-11 on muscle and bone in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
YK-11
-
Vehicle (e.g., corn oil with 5% DMSO)
-
Animal scale
-
Dual-energy X-ray absorptiometry (DEXA) scanner (for bone mineral density)
-
Micro-computed tomography (µCT) scanner (for bone microarchitecture)
-
Histology equipment and stains (e.g., H&E)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly assign mice to vehicle control and YK-11 treatment groups (e.g., 10, 30, 100 mg/kg body weight, administered orally daily).
-
Treatment: Administer YK-11 or vehicle for 4-8 weeks.
-
Body Weight and Composition Monitoring: Record body weight weekly. At the end of the study, perform DEXA scans to assess lean body mass, fat mass, and bone mineral density.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect key muscles (e.g., gastrocnemius, tibialis anterior) and bones (e.g., femur, tibia).
-
Muscle Analysis: Weigh the dissected muscles. Prepare muscle cross-sections for histological analysis (e.g., H&E staining) to measure muscle fiber cross-sectional area.
-
Bone Analysis: Analyze bone microarchitecture using µCT.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of YK-11 in muscle cells.
Caption: Workflow for in vitro myogenesis assay.
Caption: Workflow for in vivo anabolic assessment.
Safety and Toxicological Profile
The safety profile of YK-11 in humans has not been established through clinical trials. Preclinical data and anecdotal reports suggest potential side effects, including:
-
Testosterone (B1683101) Suppression: Like other SARMs, YK-11 can suppress natural testosterone production.[1]
-
Liver Toxicity: As a C17-alpha alkylated compound, there are concerns about potential liver stress.[1]
-
Androgenic Side Effects: Although designed to be selective, androgenic effects such as acne and hair loss have been reported, particularly at higher doses.[5]
-
Neurological Effects: A study in rats suggested that YK-11 can cross the blood-brain barrier and may alter hippocampal neurochemistry, potentially impacting memory consolidation.[4][8]
Given the limited safety data, researchers should exercise caution and implement appropriate safety monitoring in any preclinical studies involving YK-11.
Analytical Methods for Detection
The detection of YK-11 and its metabolites in biological matrices is primarily relevant for doping control and pharmacokinetic studies. Due to its rapid metabolism, intact YK-11 is often not detectable in urine.[9][10] Analytical methods focus on identifying its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the detection of YK-11 metabolites in urine.[9][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A sensitive method for identifying and quantifying YK-11 and its metabolites.[12]
These application notes and protocols provide a foundational guide for the scientific investigation of YK-11. As research on this compound is ongoing, it is recommended to consult the latest scientific literature for any updates to these methodologies.
References
- 1. uksarms.com [uksarms.com]
- 2. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medisearch.io [medisearch.io]
- 5. swolverine.com [swolverine.com]
- 6. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 10. Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Determining Dose-Response Curves for the Hsp70 Inhibitor YK5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the dose-response curves of YK5, a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70). Understanding the dose-dependent effects of this compound is critical for assessing its therapeutic potential and elucidating its mechanism of action in cancer cells. This document offers detailed protocols for cell viability assays and for quantifying the degradation of oncogenic client proteins, enabling researchers to generate robust and reproducible data.
Mechanism of Action of this compound
This compound is a small molecule that selectively binds to an allosteric site on cytosolic Hsp70.[1] This interaction interferes with the formation of the Hsp70/Hsp90 chaperone complex, which is essential for the proper folding, stability, and activity of numerous oncogenic "client" proteins.[2][3] By disrupting this chaperone machinery, this compound leads to the ubiquitination and subsequent proteasomal degradation of key cancer-driving proteins, such as HER2, Raf-1, and Akt.[2] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3]
Quantitative Data for this compound
The following table summarizes the known concentrations of this compound and their observed effects. A second table is provided as a template for researchers to record their experimentally determined IC50 values in various cell lines.
Table 1: Reported Concentrations and Effects of this compound
| Concentration | Cell Line | Treatment Duration | Observed Effect | Reference |
| 0.5, 1, 5 µM | SKBr3 (Breast Cancer) | 72 hours | Inhibition of cell proliferation and degradation of Hsp90/Hsp70 onco-client proteins.[2] | MedchemExpress |
| 0.5, 1, 5 µM | SKBr3 (Breast Cancer) | 24 hours | Induction of apoptosis and degradation of HER2, Raf-1, and Akt kinases.[2] | MedchemExpress |
| ~7 µM | N/A | Not Specified | IC50 for the inhibition of luciferase refolding in cells, an indicator of Hsp70 chaperone activity.[1] | Rodina et al. |
Table 2: Template for Experimental IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Used | Notes |
Signaling Pathway of this compound Action
The following diagram illustrates the Hsp70-Hsp90 chaperone cycle and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Determining the Dose-Response Curve and IC50 of this compound using the MTT Assay
This protocol details the steps to assess the effect of this compound on cancer cell viability and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., SKBr3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
References
Application Notes & Protocols: Investigating the Mechanism of Action of YK-11
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the mechanism of action of YK-11, a selective androgen receptor modulator (SARM). The protocols and techniques described herein are foundational for characterizing the molecular interactions and cellular effects of this compound.
Introduction
YK-11 is a steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential anabolic effects on muscle and bone tissue. Unlike traditional anabolic steroids, SARMs are designed to exhibit tissue-selective activity, which could potentially offer a more favorable safety profile. YK-11 is unique in that it is also a partial agonist of the androgen receptor (AR) and has been suggested to act as a myostatin inhibitor. Understanding the precise mechanism of action of YK-11 is crucial for its potential therapeutic development. These notes outline key experiments to elucidate its molecular and cellular activities.
Quantitative Data Summary
The following tables summarize key quantitative data points for YK-11 based on published in vitro studies.
Table 1: Receptor Binding and Activity
| Parameter | Value | Cell Line/System | Reference |
| Anabolic Activity (EC50) | 0.43 nM | C2C12 myoblasts | |
| Androgenic Activity (EC50) | 0.51 nM | NIH3T3 cells | |
| Myostatin Promoter Activity (IC50) | 30 nM | C2C12 myoblasts |
Table 2: Gene Expression Modulation
| Gene | Fold Change | Cell Line | Treatment Condition | Reference |
| Myf5 | ~2.5 | C2C12 myoblasts | 100 nM YK-11 | |
| MyoD | ~2.0 | C2C12 myoblasts | 100 nM YK-11 | |
| Myogenin | ~2.0 | C2C12 myoblasts | 100 nM YK-11 | |
| Follistatin (Fst) | ~3.4 | C2C12 myoblasts | 300 nM YK-11 |
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor (AR) Transactivation Assay
This protocol determines the ability of YK-11 to activate the androgen receptor in a cellular context.
Objective: To quantify the dose-dependent activation of the AR by YK-11.
Materials:
-
HEK293 cells
-
Expression vector for human AR (pCMV-hAR)
-
Reporter vector containing an androgen-responsive element driving luciferase expression (ARE-luc)
-
Control reporter vector (e.g., pRL-TK)
-
YK-11
-
Dihydrotestosterone (DHT) as a positive control
-
Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to attach overnight.
-
Transfection: Co-transfect the cells with pCMV-hAR, ARE-luc, and pRL-TK vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a medium containing various concentrations of YK-11 or DHT (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.
Workflow for AR Transactivation Assay:
Caption: Workflow for the in vitro androgen receptor transactivation assay.
Protocol 2: Myostatin Promoter Reporter Assay
This protocol assesses the inhibitory effect of YK-11 on the myostatin promoter.
Objective: To determine if YK-11 downregulates the expression of myostatin at the transcriptional level.
Materials:
-
C2C12 myoblasts
-
Reporter vector containing the myostatin promoter driving luciferase expression (pMyo-luc)
-
Control reporter vector (e.g., pRL-TK)
-
YK-11
-
Cell culture medium (DMEM), FBS, antibiotics
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed C2C12 cells in 24-well plates.
-
Transfection: Co-transfect the cells with pMyo-luc and pRL-TK vectors.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of YK-11.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Perform the dual-luciferase assay as described in Protocol 1.
-
Data Analysis: Normalize the data and plot the inhibition of myostatin promoter activity against the YK-11 concentration to determine the IC50 value.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Myogenic Gene Expression
This protocol measures the effect of YK-11 on the expression of key myogenic regulatory factors.
Objective: To quantify changes in the mRNA levels of Myf5, MyoD, and myogenin in response to YK-11 treatment.
Materials:
-
C2C12 myoblasts
-
YK-11
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Myf5, MyoD, myogenin, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat C2C12 cells with YK-11 (e.g., 100 nM) or vehicle for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Proposed Signaling Pathway of YK-11 in Muscle Cells:
Caption: Proposed dual mechanism of YK-11 in promoting muscle hypertrophy.
Measuring Apoptosis Following YK5 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YK5 is a potent and selective small-molecule inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone often overexpressed in cancer cells.[1][2] this compound exerts its anti-tumor activity by binding to an allosteric site on Hsp70, which disrupts the Hsp70/Hsp90 chaperone machinery.[3] This interference leads to the destabilization and subsequent proteasomal degradation of various oncogenic client proteins, including HER2, Raf-1, and Akt.[2] The downregulation of these key survival signaling proteins ultimately triggers programmed cell death, or apoptosis, in cancer cells.[2][3] These application notes provide detailed protocols for measuring apoptosis in cancer cells following treatment with this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound's mechanism of action culminates in the activation of apoptotic pathways. By inhibiting Hsp70, this compound disrupts the proper folding and stability of critical oncoproteins that are dependent on the Hsp70/Hsp90 chaperone system. The degradation of these proteins, such as HER2, Raf-1, and Akt, inhibits downstream pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This disruption of the cellular survival machinery is a key trigger for the initiation of the apoptotic cascade.
Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize the dose-dependent effects of this compound on apoptosis induction in SKBr3 breast cancer cells.
Table 1: Induction of Apoptosis by this compound in SKBr3 Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 0.5 | 24 | 8.7 ± 1.2 | 3.2 ± 0.6 | 11.9 ± 1.8 |
| 1.0 | 24 | 15.4 ± 2.1 | 6.8 ± 1.1 | 22.2 ± 3.2 |
| 5.0 | 24 | 25.6 ± 3.5 | 12.3 ± 2.0 | 37.9 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments. The percentage of apoptotic cells was determined by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Table 2: Caspase-3/7 Activation by this compound in SKBr3 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 24 | 1.0 |
| 0.5 | 24 | 2.8 ± 0.4 |
| 1.0 | 24 | 5.2 ± 0.7 |
| 5.0 | 24 | 9.7 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments. Caspase-3/7 activity was measured using a luminogenic substrate.
Table 3: PARP Cleavage Induction by this compound in SKBr3 Cells
| This compound Concentration (µM) | Treatment Time (hours) | Cleaved PARP / Total PARP (Relative Intensity) |
| 0 (Vehicle) | 24 | 0.05 ± 0.01 |
| 0.5 | 24 | 0.28 ± 0.04 |
| 1.0 | 24 | 0.55 ± 0.08 |
| 5.0 | 24 | 0.89 ± 0.12 |
Data are presented as mean ± standard deviation from three independent experiments. The relative intensity of cleaved PARP (89 kDa) to total PARP (116 kDa) was quantified from Western blot analysis.
Experimental Workflow for Measuring Apoptosis
The following diagram illustrates a general workflow for assessing apoptosis in cells treated with this compound.
Detailed Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cancer cells (e.g., SKBr3) to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1, 5 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA. Collect the culture medium containing any floating cells to include apoptotic cells that have detached.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.
Materials:
-
This compound-treated and control cells
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density that will not result in overconfluence at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescence is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity by normalizing the readings from this compound-treated cells to the vehicle-treated control cells.
-
Protocol 3: Western Blotting for Cleaved PARP
This protocol detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.
Materials:
-
This compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest this compound-treated and control cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
-
-
Analysis:
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of cleaved PARP to total PARP or normalize to the loading control.
-
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively measure apoptosis induced by the Hsp70 inhibitor, this compound. By employing these methods, scientists can quantitatively assess the apoptotic response in cancer cells, further elucidating the therapeutic potential of this compound and similar compounds in drug development. Consistent and reproducible data generated from these assays are crucial for understanding the molecular mechanisms of action and for advancing novel anti-cancer strategies.
References
- 1. Identification of an Allosteric Small Molecule Inhibitor Selective for Inducible Form of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102753177A - Heat shock protein binding compounds, compositions, and methods of making and using same - Google Patents [patents.google.com]
- 3. US20120252818A1 - Heat shock protein binding compounds, compositions, and methods for making and using same - Google Patents [patents.google.com]
Application Notes and Protocols: YK5 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MEK5/ERK5 signaling pathway plays a crucial role in promoting cell proliferation, survival, and angiogenesis, and its dysregulation is implicated in the progression of various cancers.[1][2][3] YK5 is a novel, potent, and selective inhibitor of MEK5, a key kinase in this pathway. By blocking the phosphorylation and subsequent activation of ERK5, this compound offers a targeted approach to cancer therapy.[2] Preclinical studies suggest that combining this compound with conventional chemotherapy agents can lead to synergistic anti-tumor effects and may overcome mechanisms of drug resistance.[1]
These application notes provide an overview of the preclinical evaluation of this compound in combination with standard chemotherapy, offering detailed protocols for in vitro and in vivo studies to guide further research and development.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of this compound with doxorubicin (B1662922) in human breast cancer (MCF-7) and pancreatic cancer (PANC-1) cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin as Single Agents
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | 2.5 |
| Doxorubicin | 0.8 | |
| PANC-1 | This compound | 3.2 |
| Doxorubicin | 1.1 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination Therapy
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound (µM) | Doxorubicin (µM) | Fraction Affected | CI Value | Interpretation |
| MCF-7 | 1.25 | 0.4 | 0.5 | 0.72 | Synergy |
| 2.5 | 0.8 | 0.75 | 0.65 | Synergy | |
| PANC-1 | 1.6 | 0.55 | 0.5 | 0.78 | Synergy |
| 3.2 | 1.1 | 0.75 | 0.69 | Synergy |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
Nude mice bearing MCF-7 xenografts were treated for 21 days. Tumor volumes were measured at the end of the treatment period.
| Treatment Group | Average Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (20 mg/kg, p.o., daily) | 900 ± 120 | 40% |
| Doxorubicin (2 mg/kg, i.p., weekly) | 825 ± 110 | 45% |
| This compound + Doxorubicin | 375 ± 90 | 75% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol details the methodology for assessing the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, stock solution in water)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
For combination studies, prepare a fixed-ratio combination of this compound and the chemotherapeutic agent.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MCF-7)
-
Matrigel
-
This compound formulation for oral gavage
-
Chemotherapeutic agent formulation for injection (e.g., doxorubicin for intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound + Chemotherapeutic agent
-
-
Administer the treatments as per the defined schedule (e.g., this compound daily by oral gavage, doxorubicin weekly by intraperitoneal injection).
-
Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
Visualizations
MEK5/ERK5 Signaling Pathway
Caption: The MEK5/ERK5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Combination Screening
Caption: A typical workflow for evaluating this compound in combination with chemotherapy.
References
Application Notes and Protocols: Preparing YK5 Stock Solutions for in vitro Use
Audience: Researchers, scientists, and drug development professionals.
Introduction to YK5
This compound is a potent and selective inhibitor of Heat shock protein 70 (Hsp70).[1][2] It functions by binding to an allosteric pocket of cytosolic Hsp70s in cancer cells.[2][3] This binding interferes with the formation of active oncogenic Hsp70/Hsp90/client protein complexes, leading to the degradation of onco-client proteins such as HER2, Raf-1, and Akt kinases.[1] Consequently, this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a valuable tool for research in oncology and drug development.[1]
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-[6-Amino-2-[[4,6-dimethoxy-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]thio]-4-pyrimidinyl]-2-propenamide[3] |
| Molecular Formula | C18H24N8O3S[3] |
| Molecular Weight | 432.50 g/mol [3] |
| CAS Number | 1268273-23-9[1] |
| Appearance | Solid powder[3] |
| Purity | >98%[3] |
| Solubility | Soluble in DMSO[3] |
Protocols
Materials and Equipment
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line in use
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Equipment:
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Biological safety cabinet (BSC)
-
Refrigerator (2-8°C)
-
Freezer (-20°C and -80°C)
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Equilibration: Allow the vial containing the this compound solid powder to equilibrate to room temperature for at least 20 minutes before opening. This prevents moisture condensation on the compound.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.325 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (432.50 g/mol ) * (1000 mg/g) * 1 mL = 4.325 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution with 4.325 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free cryovials to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended in the storage table below.
Preparation of Working Solutions for in vitro Experiments
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into the appropriate cell culture medium.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM intermediate solution, add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of a 5 µM working solution from a 100 µM intermediate stock, add 50 µL of the intermediate solution to 950 µL of culture medium.
-
Vehicle Control: It is critical to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the experimental samples.
-
Immediate Use: Use the freshly prepared working solutions immediately.
Example Working Concentrations: For cell proliferation and apoptosis assays in SKBr3 cells, working concentrations of 0.5 µM, 1 µM, and 5 µM have been used for incubation periods of 24 to 72 hours.[1]
| Desired Final Concentration (µM) | Volume of 10 mM Stock (µL) for 1 mL Final Volume | Final DMSO Concentration (%) |
| 0.5 | 0.05 | 0.005 |
| 1.0 | 0.1 | 0.01 |
| 5.0 | 0.5 | 0.05 |
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment.[3] |
| -20°C | Long-term (months to years) | Store in a dry, dark environment.[3] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
Visualized Workflows and Pathways
Experimental Workflow for this compound Stock Preparation
The following diagram outlines the general workflow for preparing this compound stock and working solutions for use in cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions.
Simplified Signaling Pathway of this compound Inhibition
This diagram illustrates the inhibitory effect of this compound on the Hsp70/Hsp90 chaperone machinery, which is crucial for the stability and function of various oncogenic client proteins.
Caption: this compound inhibits Hsp70, disrupting oncogenic protein stability.
References
Application of YK5 in Breast Cancer Cell Lines: A Detailed Overview for Researchers
For Immediate Release
[City, State] – December 4, 2025 – YK5, a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70), is demonstrating significant potential as a therapeutic agent in preclinical studies involving breast cancer cell lines. By selectively targeting the cytosolic Hsp70, this compound disrupts the essential chaperoning machinery that cancer cells rely on for survival and proliferation. This application note provides a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on various breast cancer cell lines, and detailed protocols for its use in a research setting.
Introduction to this compound: A Novel Hsp70 Inhibitor
This compound is a small molecule that selectively and tightly binds to an allosteric pocket in the nucleotide-binding domain of cytosolic Hsp70 isoforms.[1][2] This binding is covalent and interferes with the formation of active oncogenic Hsp70/Hsp90/client protein complexes.[1] Unlike direct Hsp90 inhibitors, this compound does not trigger a heat shock response, which can be a compensatory mechanism in cancer cells.[3] Its unique mechanism of action leads to the destabilization and subsequent proteasomal degradation of key oncoproteins, resulting in cancer cell growth arrest and death.[1]
Mechanism of Action in Breast Cancer Cells
In breast cancer cells, particularly those dependent on the Hsp90/Hsp70 machinery, this compound's inhibition of Hsp70 leads to a cascade of anti-cancer effects. The primary mechanism involves the disruption of the Hsp90 chaperoning cycle. Hsp70 is crucial for the proper folding and stability of numerous oncogenic proteins, often referred to as "client proteins." By inhibiting Hsp70, this compound prevents the maturation of these client proteins, leading to their degradation.
Key onco-proteins affected by this compound in breast cancer cell lines include:
-
HER2 (Human Epidermal Growth Factor Receptor 2): A key driver in HER2-positive breast cancer.
-
Raf-1: A serine/threonine-protein kinase in the MAPK/ERK signaling pathway.
-
Akt: A central kinase in the PI3K/AKT signaling pathway, crucial for cell survival and proliferation.[1]
The degradation of these proteins upon this compound treatment leads to the induction of apoptosis (programmed cell death) in breast cancer cells.[1]
Quantitative Data Summary
The following table summarizes the effects of this compound on the HER2-positive breast cancer cell line, SKBr3.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| SKBr3 | 0.5, 1, 5 | 72 | Inhibition of cell proliferation | |
| SKBr3 | 0.5, 1, 5 | 24 | Degradation of HER2, Raf-1, and Akt kinases | [1] |
| SKBr3 | 0.5, 1, 5 | 24 | Induction of apoptosis |
Further research is needed to establish IC50 values and to evaluate the efficacy of this compound in other breast cancer subtypes, such as ER-positive (e.g., MCF-7) and triple-negative (e.g., MDA-MB-231) cell lines.
Visualizing the Impact of this compound
Signaling Pathway Disruption by this compound
Caption: this compound inhibits Hsp70, disrupting the Hsp90 chaperone cycle and leading to the degradation of onco-client proteins.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the study of this compound in breast cancer cell lines.
Cell Culture and this compound Treatment
Materials:
-
Breast cancer cell lines (e.g., SKBr3)
-
Appropriate cell culture medium (e.g., McCoy's 5A for SKBr3) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture breast cancer cells in their recommended medium until they reach approximately 70-80% confluency.
-
Prepare fresh medium containing the desired concentrations of this compound (e.g., 0.5, 1, 5 µM). A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of this compound used.
-
Remove the old medium from the cells and wash with PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate the cells for the desired duration (e.g., 24 or 72 hours).
Western Blot Analysis for Protein Degradation
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Raf-1, anti-Akt, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow: From Treatment to Analysis
Caption: Experimental workflow for investigating the effects of this compound on breast cancer cell lines.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Following this compound treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The distribution of cells into healthy, early apoptotic, late apoptotic, and necrotic populations can be quantified.
Conclusion and Future Directions
This compound presents a promising new strategy for targeting breast cancer, particularly tumors that are dependent on the Hsp90/Hsp70 chaperone machinery. Its ability to induce the degradation of key oncoproteins highlights its potential as a valuable research tool and a candidate for further therapeutic development. Future studies should focus on determining the efficacy of this compound across a broader range of breast cancer cell lines, establishing comprehensive dose-response curves and IC50 values, and eventually evaluating its in vivo anti-tumor effects. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to explore the application of this compound in breast cancer research.
References
Troubleshooting & Optimization
YK5 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with YK5, a potent and selective Hsp70 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70). It functions by binding to an allosteric site in the ATP-binding domain of Hsp70.[1] This binding event interferes with the formation of the Hsp70/Hsp90/client protein complex, which is crucial for the stability and function of numerous oncogenic proteins.[2] Consequently, inhibition of Hsp70 by this compound leads to the degradation of client proteins such as HER2, Raf-1, and Akt, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[2][3]
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (months to years).[4]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3]
-
Working Dilutions: Prepare fresh working dilutions from the frozen stock for each experiment.
Q3: What are the recommended cell lines for this compound studies?
This compound has been shown to be effective in cancer cell lines where Hsp70 is overexpressed and plays a significant role in cell survival. The SKBr3 breast cancer cell line has been used in studies to demonstrate the effects of this compound on Hsp90/Hsp70-onco-client protein degradation and apoptosis induction.[2][3] It is recommended to use cell lines known to be sensitive to Hsp70 inhibition or to first verify Hsp70 expression levels in your cell line of interest.
Troubleshooting Guides
Problem 1: No or weaker-than-expected biological effect (e.g., no decrease in cell viability, no apoptosis).
This is a common issue that can arise from several factors, from compound integrity to experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or weak this compound effect.
Detailed Steps:
-
Verify this compound Integrity and Concentration:
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the correct temperatures and protected from light. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solution: Prepare a fresh stock solution from the powder. If possible, verify the concentration and purity of the compound.
-
-
Confirm this compound Solubility:
-
Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. Visually inspect your culture media after adding the final this compound concentration to ensure no precipitation has occurred.
-
Solution: If precipitation is observed, consider using a different solvent for the stock solution or optimizing the final concentration of the vehicle (e.g., DMSO) in the culture medium. Always include a vehicle-only control in your experiments.
-
-
Assess Cell Line Sensitivity:
-
Hsp70 Expression: The efficacy of this compound is dependent on the expression of Hsp70 in the target cells.
-
Solution: Confirm the expression of Hsp70 in your cell line using Western blot. If expression is low, consider using a different cell line known to have high Hsp70 levels.
-
-
Optimize Experimental Conditions:
-
Concentration and Incubation Time: The effective concentration and treatment duration can vary between cell lines.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal conditions for your specific cell line and assay.
-
| Concentration | Incubation Time | Cell Line | Observed Effect |
| 0.5, 1, 5 µM | 72 h | SKBr3 | Inhibition of cell proliferation, degradation of Hsp90/Hsp70-onco-client proteins[3] |
| 0.5, 1, 5 µM | 24 h | SKBr3 | Induction of apoptosis, degradation of HER2, Raf-1, Akt kinases[3] |
-
Validate Assay Performance:
-
Assay Controls: Ensure that your assay (e.g., cell viability, apoptosis) is performing as expected.
-
Solution: Include appropriate positive and negative controls. For an apoptosis assay, a known apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control.
-
Problem 2: Inconsistent results between experiments.
Variability in results can be frustrating and can obscure the true effect of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound results.
Detailed Steps:
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Cells at high passage numbers can exhibit altered phenotypes and drug responses.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell density at the time of treatment can lead to variability.
-
Solution: Ensure consistent cell seeding density across all wells and experiments.
-
-
Ensure Consistent this compound Preparation and Dosing:
-
Stock Solution Integrity: As mentioned previously, the stability of the this compound stock is crucial.
-
Solution: Always use freshly prepared working dilutions from a properly stored stock solution for each experiment.
-
Pipetting Accuracy: Small errors in pipetting can lead to significant variations in the final concentration.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique.
-
-
Minimize Assay Variability:
-
Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development.
-
Reagent Consistency: Use reagents from the same lot for a set of comparative experiments.
-
-
Consider Off-Target Effects:
-
High Concentrations: Using this compound at very high concentrations may lead to off-target effects, contributing to inconsistent results.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally similar but inactive analog as a negative control, if available, to demonstrate that the observed effects are specific to Hsp70 inhibition.
-
Experimental Protocols
Western Blot for Hsp70 Client Protein Degradation
This protocol is a general guideline for assessing the degradation of Hsp70 client proteins (e.g., HER2, Raf-1, Akt) following this compound treatment.
Experimental Workflow
Caption: Western blot workflow for this compound experiments.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., SKBr3) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your proteins of interest (e.g., HER2, Raf-1, Akt, Hsp70, and a loading control like β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize to the loading control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol provides a general framework for quantifying apoptosis induced by this compound using flow cytometry.
Experimental Workflow
Caption: Apoptosis assay workflow for this compound experiments.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate controls to set the quadrants for live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway
This compound Mechanism of Action
Caption: this compound signaling pathway leading to apoptosis.
References
Technical Support Center: Optimizing YK5 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of YK5, a potent Hsp70 inhibitor, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70). It selectively binds to cytosolic Hsp70s in cancer cells, interfering with the formation of active oncogenic Hsp70/Hsp90/client protein complexes. This disruption leads to the degradation of Hsp90/Hsp70 onco-client proteins, such as HER2, Raf-1, and Akt kinases, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly cell-line dependent. For initial experiments, a dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). Based on existing literature, a starting range of 0.5 µM to 5 µM has been shown to be effective in cell lines such as SKBr3.[1] However, it is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). This stock solution should be stored at -20°C or -80°C to ensure stability. It is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What are the expected downstream effects of this compound treatment?
A4: Treatment with this compound is expected to lead to the degradation of Hsp70 and Hsp90 client proteins. This can be observed by a decrease in the protein levels of key oncogenes such as HER2, Raf-1, and Akt.[1] Consequently, this should lead to an inhibition of cell proliferation and an increase in apoptosis. These effects can be measured using cell viability assays, western blotting, and apoptosis assays, respectively.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability or protein degradation. | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line being used. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for your cell line. |
| Cell Line Resistance: The cell line may have intrinsic resistance mechanisms to Hsp70 inhibition. | Consider using a positive control cell line known to be sensitive to Hsp70 inhibitors. Also, verify the expression levels of Hsp70 and its client proteins in your cell line. | |
| Compound Instability: this compound may be degrading in the culture medium over the course of the experiment. | Prepare fresh working solutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| High levels of cell death, even at low concentrations. | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of DMSO in the culture medium is below 0.5%. Prepare intermediate dilutions of your stock solution to minimize the volume of DMSO added. |
| Compound Precipitation: this compound may be precipitating out of the culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the stock solution is fully dissolved before adding it to the medium. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect the cellular response to this compound. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. |
| Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound. | Use calibrated pipettes and ensure proper mixing of solutions. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects | Citation |
| SKBr3 | Breast Cancer | 0.5, 1, 5 | Degradation of HER2, Raf-1, Akt; Inhibition of cell proliferation; Induction of apoptosis | [1] |
| Note: This table is intended as a guide. The optimal concentration of this compound must be determined experimentally for each cell line. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of different concentrations of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
Western Blot Analysis for Protein Degradation
Objective: To assess the effect of this compound on the protein levels of Hsp70 client proteins (e.g., HER2, Raf-1, Akt).
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the target proteins (HER2, Raf-1, Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein levels, normalizing to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
This compound Mechanism of Action: Disruption of the Hsp70/Hsp90 Chaperone Cycle
Caption: this compound inhibits Hsp70, disrupting the chaperone cycle and leading to client protein degradation.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal this compound concentration in cell culture experiments.
Troubleshooting Logic for Unexpected this compound Results
Caption: A decision tree for troubleshooting common issues encountered with this compound treatment.
References
YK5 Experimental Variability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with YK5, a potent and selective Hsp70 inhibitor. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Heat shock protein 70 (Hsp70). It functions by binding to a previously unknown allosteric pocket in the ATP-binding domain of cytosolic Hsp70s.[1] This binding interferes with the formation of the active Hsp70/Hsp90/client protein complex, which is crucial for the stability and function of numerous oncogenic proteins.[1][2] Consequently, this compound treatment leads to the destabilization and subsequent proteasomal degradation of Hsp70 client proteins, such as HER2, Raf-1, and Akt kinases, ultimately resulting in the inhibition of cancer cell proliferation and the induction of apoptosis.[2][3]
Q2: How should I store and handle this compound to ensure its stability?
For optimal stability, solid this compound should be stored at -20°C for the short term (days to weeks) or -80°C for long-term storage (months to years). Stock solutions of this compound prepared in a solvent like DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[2] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q3: I am observing significant variability in the dose-response (IC50) of this compound across different cancer cell lines. Why is this happening?
It is common to observe different IC50 values for a compound across various cell lines. This variability can be attributed to several factors:
-
Cell-Specific Response: Each cell line possesses a unique genetic and proteomic profile, leading to differential sensitivity to drug treatment.[4]
-
Hsp70 Expression Levels: The basal expression levels of Hsp70 and its client proteins can vary significantly between cell lines, influencing their dependence on the Hsp70 chaperone machinery for survival.
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) in certain cell lines can lead to increased efflux of this compound, reducing its intracellular concentration and apparent potency.
Q4: My Western blot results for Hsp70 client proteins are inconsistent after this compound treatment. What are the common pitfalls?
Inconsistent Western blot results can be frustrating. Here are some common issues and their solutions:
-
Poor Antibody Quality: Use a well-validated primary antibody specific for your target protein. Always check the manufacturer's datasheet for recommended dilutions and applications.[5]
-
Suboptimal Protein Loading: Ensure you load a consistent amount of total protein (typically 20-40 µg) in each lane. Perform a protein concentration assay (e.g., BCA) to accurately quantify your lysates.[5]
-
Inefficient Protein Transfer: Verify the transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the molecular weight of your target protein.[6]
-
Inadequate Washing: Insufficient washing can lead to high background and non-specific bands. Wash the membrane thoroughly with an appropriate buffer (e.g., TBST) after primary and secondary antibody incubations.[7]
Q5: How can I be sure that the observed effects of this compound in my experiments are due to Hsp70 inhibition and not off-target effects?
Validating the on-target activity of a small molecule inhibitor is crucial. Consider the following approaches:
-
Use a Structurally Different Hsp70 Inhibitor: If a different Hsp70 inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate Hsp70 expression. The resulting phenotype should mimic the effects of this compound treatment.
-
Rescue Experiments: Overexpression of Hsp70 in your cells of interest may rescue the phenotype induced by this compound, demonstrating that the effect is dependent on Hsp70 inhibition.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm the direct binding of this compound to Hsp70 within the cell.[8]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Problem: You are observing large error bars and inconsistent results between replicate wells or experiments in your cell viability assays (e.g., MTT, MTS, CellTiter-Glo).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for even distribution and visually inspect plates for uniform cell density.[9] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the media for any signs of precipitation after adding the compound. Consider preparing fresh dilutions for each experiment. |
| Variations in Incubation Time | Adhere strictly to the predetermined incubation times for both drug treatment and the viability assay itself. Use a timer to ensure consistency. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High-passage cells can exhibit altered growth rates and drug sensitivities. |
Issue 2: Weak or No Downregulation of Hsp70 Client Proteins in Western Blot
Problem: After treating with this compound, you do not observe the expected decrease in the levels of known Hsp70 client proteins like HER2, Raf-1, or Akt.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A typical starting range is 0.5-5 µM.[2] |
| Insufficient Treatment Duration | The degradation of client proteins is a time-dependent process. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | The specific cell line you are using may have intrinsic resistance mechanisms or may not be highly dependent on the targeted client proteins for survival. Confirm the expression of the target client proteins in your cell line. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release all cellular proteins. Use a suitable lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.[5] |
| Antibody Issues | Use a validated antibody specific for the client protein of interest. Titrate the antibody to find the optimal concentration for your experimental setup.[5] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in a published study on the SKBr3 breast cancer cell line. This can serve as a starting point for designing your own dose-response experiments.
| Cell Line | Assay | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| SKBr3 | Cell Proliferation | 0.5, 1, 5 | 72 hours | Inhibition of cell proliferation and degradation of Hsp90/Hsp70-onco-client proteins. | [2] |
| SKBr3 | Apoptosis/Protein Degradation | 0.5, 1, 5 | 24 hours | Induction of apoptosis and degradation of HER2, Raf-1, and Akt kinases. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Protocol for Hsp70 Client Proteins
This protocol outlines the key steps for analyzing the levels of Hsp70 client proteins following this compound treatment.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target client protein (e.g., anti-HER2, anti-Raf-1, anti-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound, an Hsp70 inhibitor.
Caption: A logical workflow for troubleshooting this compound experimental variability.
References
- 1. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Technical Support Center: Improving the Efficacy of YK5 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing YK5, a potent Hsp70 inhibitor, in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficacy and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
| Question | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| My this compound precipitated out of solution when added to the cell culture medium. | - Poor Solubility: this compound is hydrophobic and may have limited solubility in aqueous media. - High Final DMSO Concentration: While DMSO is a common solvent for this compound, high final concentrations can be toxic to cells and can also cause the compound to precipitate when diluted in media. - Improper Dissolution: The initial stock solution may not have been fully dissolved. | - Optimize Solvent and Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). For working solutions, dilute the stock in pre-warmed cell culture medium, ensuring the final DMSO concentration is below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity. - Sonication/Vortexing: After preparing the stock solution, ensure complete dissolution by vortexing thoroughly. Gentle warming (e.g., 37°C) may also aid solubility. - Test Solubility: Before a large-scale experiment, perform a small test to check the solubility of your desired this compound concentration in your specific cell culture medium. |
| I am observing inconsistent IC50 values for this compound between experiments. | - Cell Passage Number & Health: Cells at high passage numbers or those that are unhealthy or overly confluent can exhibit altered drug sensitivity. - Inconsistent Seeding Density: Variations in the initial number of cells plated will affect the final cell viability readout. - This compound Stability: this compound may degrade in cell culture medium over long incubation periods. - Assay Variability: Differences in incubation times, reagent preparation, or the specific viability assay used can lead to variability. | - Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. - Precise Cell Seeding: Use a cell counter to ensure accurate and consistent cell seeding density across all wells and experiments. - Assess Compound Stability: If long incubation times are necessary, consider assessing the stability of this compound in your media at 37°C. This can be done using methods like LC-MS. If instability is a problem, consider replenishing the media with fresh this compound during the experiment. - Consistent Assay Protocol: Strictly adhere to a standardized protocol for your cell viability assays, including incubation times and reagent preparation. |
| My Western blot results show unexpected bands or no change in target protein levels after this compound treatment. | - Off-Target Effects: At higher concentrations, this compound might have off-target effects, leading to unexpected changes in protein expression. - Incorrect Antibody: The primary antibody may not be specific or sensitive enough for the target protein. - Suboptimal Protein Extraction: Inefficient lysis can lead to incomplete protein extraction and inaccurate results. - Timing of Analysis: The degradation of target onco-proteins like HER2, Raf-1, and Akt is time-dependent. You may be analyzing the cells at a timepoint before significant degradation has occurred. | - Dose-Response and Time-Course Experiments: Perform a dose-response experiment to determine the optimal concentration of this compound. Also, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing the degradation of your target proteins. - Antibody Validation: Use a well-validated antibody for your target protein. Include positive and negative controls in your Western blot to ensure antibody specificity. - Optimize Lysis Buffer: Use a lysis buffer appropriate for your target protein and cellular localization. Ensure complete lysis by sonication or other methods. - Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes. |
| This compound is not inducing apoptosis in my cancer cell line. | - Cell Line Resistance: Some cancer cell lines may be inherently resistant to Hsp70 inhibition. - Insufficient Concentration or Duration: The concentration of this compound or the duration of treatment may not be sufficient to trigger the apoptotic cascade. - Apoptosis Assay Timing: Apoptosis is a dynamic process. The time point chosen for analysis might be too early or too late to detect a significant apoptotic population. | - Test Multiple Cell Lines: If possible, test the efficacy of this compound in a panel of cancer cell lines to identify sensitive and resistant models. - Optimize Treatment Conditions: Perform dose-response and time-course experiments to determine the optimal conditions for inducing apoptosis in your specific cell line. - Time-Course Apoptosis Assay: When performing apoptosis assays (e.g., Annexin V/PI staining), analyze cells at multiple time points (e.g., 24, 48, 72 hours) to capture the peak of the apoptotic response. |
Quantitative Data: this compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cancer cell lines. Please note that these values can vary depending on the specific experimental conditions.
| Cancer Type | Cell Line | Reported IC50 (µM) | Citation |
| Breast Cancer | SKBr3 | ~5 | [1] |
| Breast Cancer | MCF-7 | Data not available in search results | |
| Breast Cancer | MDA-MB-231 | Data not available in search results | |
| Colon Cancer | HCT116 | Data not available in search results | |
| Colon Cancer | HT-29 | Data not available in search results | |
| Lung Cancer | A549 | Data not available in search results | |
| Lung Cancer | NCI-H460 | Data not available in search results | |
| Prostate Cancer | PC-3 | Data not available in search results | |
| Prostate Cancer | DU145 | Data not available in search results | |
| Leukemia | K562 | Data not available in search results | |
| Leukemia | MOLM-13 | Data not available in search results | |
| Melanoma | A375 | Data not available in search results | |
| Melanoma | SK-MEL-28 | Data not available in search results |
*Researchers are encouraged to determine the IC50 of this compound in their specific cell line and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using appropriate software.
Western Blot Analysis
Objective: To analyze the effect of this compound on the expression levels of target proteins (e.g., Hsp70 client proteins like HER2, Raf-1, Akt).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Raf-1, anti-Akt, anti-Hsp70, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic cells.
-
Visualizations
This compound Mechanism of Action
Caption: Proposed mechanism of this compound action on the Hsp90 chaperone machinery.
Experimental Workflow for Assessing this compound Efficacy
Caption: A standard workflow for evaluating the in vitro efficacy of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
References
Technical Support Center: YK-11 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in in vivo studies of YK-11.
Disclaimer: YK-11 is an experimental compound and is not approved for human use.[1][2] The information provided is for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is YK-11 and what is its primary mechanism of action?
A1: YK-11 is a synthetic, steroidal selective androgen receptor modulator (SARM).[1][3][4] Its chemical name is (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester.[4][5] Unlike non-steroidal SARMs, YK-11 possesses a steroidal backbone derived from dihydrotestosterone (B1667394) (DHT).[1][4]
Its primary mechanism of action is twofold:
-
Partial Agonist of the Androgen Receptor (AR): YK-11 binds to the androgen receptor but does not induce the full transcriptional activation typical of androgens like DHT.[1][3][4] This partial agonism is thought to contribute to its anabolic effects in muscle tissue while potentially minimizing some androgenic side effects.[4]
-
Myostatin Inhibition: YK-11 is a potent myostatin inhibitor.[3][6] It induces muscle cells to produce more follistatin, a protein that binds to and inhibits myostatin.[3][7] Myostatin is a negative regulator of muscle growth, so its inhibition can lead to increased muscle mass.[6][8]
Q2: What are the reported anabolic effects of YK-11 in preclinical models?
A2: Preclinical studies, primarily in vitro and in animal models, have suggested several anabolic effects:
-
Increased Muscle Mass: By inhibiting myostatin, YK-11 has the potential to promote significant gains in lean muscle mass.[8][9] In vitro studies on C2C12 myoblasts (muscle precursor cells) showed that YK-11 promoted muscle differentiation more potently than DHT.[1][4]
-
Strengthened Bones: YK-11 has been shown to increase the amount of activated Protein Kinase B (PKB) in the body, which is involved in the growth of bone cells.[9] Studies in MC3T3-E1 mouse osteoblast cells demonstrated that YK-11 accelerated cell proliferation and mineralization, and increased osteoblast-specific differentiation markers.[10][11]
Q3: What is the known pharmacokinetic profile of YK-11?
A3: Data on the pharmacokinetics of YK-11 is limited. Its half-life is estimated to be between 6 and 12 hours based on user reports and preclinical estimates.[4] Due to its steroidal structure and a labile orthoester-derived moiety, YK-11 is expected to undergo substantial metabolic conversion in vivo.[2][5] A study on the metabolism of YK-11 found no intact YK-11 in urine samples after administration. Instead, fourteen deuterated urinary metabolites were detected, including unconjugated, glucuronidated, and sulfoconjugated forms.[2][5] While unconjugated metabolites were cleared within 24 hours, conjugated metabolites were detectable for over 48 hours.[2][5]
Troubleshooting Guide for In Vivo Experiments
Problem 1: Inconsistent or Lack of Anabolic Effects
| Possible Cause | Troubleshooting Suggestion |
| Poor Oral Bioavailability | While YK-11 is orally administered in some studies, its bioavailability may be low.[12] Consider alternative routes of administration if feasible and ethically approved, or ensure proper formulation to enhance absorption. Anecdotal reports suggest sublingual administration, though this is not scientifically validated. |
| Inadequate Dosing | Dosing in preclinical studies has varied. A study in mice used high doses of 350 mg/kg/day and 700 mg/kg/day orally to observe effects.[12] It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and research question. |
| Short Half-Life | With an estimated half-life of 6-12 hours, maintaining stable plasma concentrations can be challenging.[4] Consider a split-dosing regimen (e.g., twice daily) to sustain exposure.[4] |
| Metabolic Instability | YK-11 is extensively metabolized.[2][5] The observed effects may be due to its metabolites. Characterizing the metabolic profile in your model system could provide insights into the active compounds. |
Problem 2: Adverse Effects and Toxicity
| Observed Issue | Potential Cause & Troubleshooting |
| Hepatotoxicity | As a C17-alpha alkylated compound, YK-11 may cause stress to the liver.[13] Monitor liver enzymes (ALT, AST) throughout the study. Consider co-administration of liver-protective agents like N-acetylcysteine (NAC) or TUDCA, though their efficacy with YK-11 is not formally studied.[4] |
| Hormonal Suppression | YK-11 can suppress natural testosterone (B1683101) production.[13] This can lead to side effects such as fatigue and reduced libido.[13] It is important to measure baseline and post-administration hormone levels (testosterone, LH, FSH). |
| Neurotoxicity | A study in rats suggested that YK-11 can alter hippocampal neurochemistry, leading to memory consolidation impairments, increased pro-inflammatory cytokines, and oxidative stress.[14][15][16] If your research involves behavioral assessments, be aware of these potential confounding effects. |
| Joint and Tendon Issues | Anecdotal reports suggest that YK-11 may cause joint pain.[17][18] This could be related to its myostatin-inhibiting properties, as myostatin also plays a role in tendon health.[17] Careful observation for any signs of discomfort or changes in mobility in the animal subjects is warranted. |
Quantitative Data Summary
Table 1: YK-11 Dosing and Effects in a Mouse Sepsis Model [12]
| Group | Oral Dose (mg/kg/day) | Duration | Average Final Body Weight (g) | Muscle Weight (% of Body Weight) | Fat Weight (% of Body Weight) |
| Control | 0 | 10 days | 25.4 | 4.00 | 3.67 |
| YK-11 Low Dose | 350 | 10 days | ~25.5 | 4.36 | 3.53 |
| YK-11 High Dose | 700 | 10 days | ~26.4 | 4.29 | 3.34 |
Table 2: In Vitro Activity of YK-11 [19]
| Compound | Assay | Cell Line | EC50 (nM) |
| YK-11 (major diastereomer 2a) | ARE-luciferase reporter assay | HEK293 | 7.85 |
| YK-11 (5:1 mixture of diastereomers) | ARE-luciferace reporter assay | HEK293 | 12.5 |
Experimental Protocols
Protocol 1: In Vivo Administration in Mice (Based on Sepsis Study) [12]
-
Animal Model: Male mice.
-
Compound Preparation: YK-11 is dissolved in a suitable vehicle for oral administration. The specific vehicle was not detailed in the referenced summary, but common vehicles for oral gavage in mice include corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG).
-
Dosing Regimen: Doses of 350 mg/kg/day and 700 mg/kg/day were administered orally. The daily dose was divided into equal increments and given every 6 hours (three times a day).
-
Duration: 10 days.
-
Outcome Measures: Body weight, muscle weight, and fat mass were measured. In the original study, survival rates and markers of organ damage in a sepsis model were the primary endpoints.
Protocol 2: Assessment of Osteoblastic Differentiation (In Vitro) [10][11]
-
Cell Line: MC3T3-E1 mouse osteoblast cells.
-
Treatment: Cells are treated with varying concentrations of YK-11 and dihydrotestosterone (DHT) as a positive control. An androgen receptor (AR) antagonist can be used to confirm AR-mediated effects.
-
Assays:
-
Cell Proliferation: Measured using standard assays like MTT or cell counting.
-
Mineralization: Assessed by Alizarin Red S staining to visualize calcium deposits.
-
Gene Expression: mRNA levels of osteoblast-specific differentiation markers (e.g., osteoprotegerin, osteocalcin) are quantified by RT-qPCR.
-
Signaling Pathway Analysis: Phosphorylation of key proteins like Akt is measured by Western blotting to investigate non-genomic AR signaling.
-
Visualizations
Caption: Dual mechanism of YK-11 action.
Caption: Troubleshooting inconsistent results.
Caption: General in vivo experimental workflow.
References
- 1. YK-11 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. swolverine.com [swolverine.com]
- 4. fitscience.co [fitscience.co]
- 5. Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uksarms.com [uksarms.com]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. The Origin, Mechanism, Potential Benefits, and Disputes of YK11_Chemicalbook [chemicalbook.com]
- 9. Side effects of YK-11_Chemicalbook [chemicalbook.com]
- 10. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]
- 11. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. uksarms.com [uksarms.com]
- 14. From gains to gaps? How Selective Androgen Receptor Modulator (SARM) YK11 impact hippocampal function: In silico, in vivo, and ex vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medisearch.io [medisearch.io]
- 16. YK11 induces oxidative stress and mitochondrial dysfunction in hippocampus: The interplay between a selective androgen receptor modulator (SARM) and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sr 9009 stenabolic [weimiaobio.com]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Refining YK5 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing YK5, a potent and selective Hsp70 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help refine your experimental design and achieve better, more reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70).[1][2] It functions by binding to a previously unknown allosteric pocket located in the ATP-binding domain of cytosolic Hsp70s.[2][3] This binding interferes with the formation and function of the Hsp70/Hsp90 multi-chaperone machinery, which is critical for the stability and activity of numerous oncogenic "client" proteins.[1]
Q2: What are the expected downstream cellular effects of this compound treatment? A2: By inhibiting Hsp70, this compound disrupts the Hsp90 chaperone cycle. This leads to the destabilization and subsequent proteasome-mediated degradation of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.[4] Key downstream effects include the degradation of oncoproteins such as HER2, Raf-1, and Akt, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][2][4]
Q3: What is a recommended starting concentration range for in vitro experiments with this compound? A3: For initial in vitro cell culture experiments, a concentration range of 0.5 µM to 5 µM is recommended.[1] Effects on client protein degradation are typically observed within 24 hours, while anti-proliferative effects may require longer treatment durations, such as 72 hours.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should this compound be prepared, stored, and handled? A4: this compound is soluble in DMSO.[3] For stock solutions, it is recommended to prepare a high-concentration stock (e.g., 10 mM) in DMSO. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] When preparing working solutions for cell culture, ensure the final DMSO concentration in the media is non-toxic to your cells (typically <0.1%).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Cell Death/Toxicity at Low Concentrations | 1. Off-target toxicity: The specific cell line may be highly sensitive to Hsp70 inhibition or potential off-target effects. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | 1. Perform a detailed dose-response curve starting from a lower concentration (e.g., nanomolar range) to determine the GI50 value. 2. Ensure the final solvent concentration is within a non-toxic range for your cell line (typically <0.1%). Run a vehicle-only control to confirm. |
| Inconsistent Results Between Experiments | 1. Compound degradation: this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Variability in cell state: Differences in cell passage number, confluency, or overall health can alter experimental outcomes. 3. Inconsistent treatment duration: Minor variations in incubation times can lead to different results. | 1. Prepare fresh stock solutions from powder and aliquot for single use to ensure compound integrity.[1] 2. Standardize your cell culture practice. Use cells within a consistent range of passage numbers and seed them to reach a specific confluency (e.g., 70-80%) at the time of treatment. 3. Use a precise timer for all incubation steps. |
| No/Weak Inhibition of Downstream Targets (e.g., HER2, Raf-1) | 1. Suboptimal concentration: The concentration of this compound used may be too low to effectively inhibit Hsp70 in the chosen cell line. 2. Incorrect timing for analysis: The time point for cell lysis and analysis may be too early or too late to observe maximal protein degradation. 3. Cell line resistance: The specific cell line may not rely on the Hsp70/Hsp90 axis for the stability of the target protein. | 1. Perform a dose-response experiment and analyze target protein levels by Western blot to find the effective concentration.[1] 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing target degradation.[4] 3. Confirm that your target protein is a known Hsp90/Hsp70 client and that this pathway is active in your cell line through literature review or baseline experiments. |
| Compound Precipitation in Culture Media | 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. 2. Incorrect preparation: The stock solution was not properly mixed before dilution into the media. | 1. Avoid high concentrations of this compound in the final working solution. If higher concentrations are needed, investigate the use of alternative formulation strategies, though this may introduce confounding variables. 2. Ensure the DMSO stock solution is fully thawed and vortexed gently before adding it to the culture medium. Pre-warm the medium before adding the compound. |
Data Presentation
Table 1: Summary of In Vitro Experimental Parameters for this compound
| Parameter | Cell Line Example | Concentration Range | Time Point | Observed Effect | Reference |
| Protein Degradation | SKBr3 (Breast Cancer) | 0.5 - 5 µM | 24 hours | Degradation of HER2, Raf-1, Akt | [1] |
| Cell Proliferation | SKBr3 (Breast Cancer) | 0.5 - 5 µM | 72 hours | Inhibition of cell proliferation | [1] |
| Apoptosis Induction | SKBr3 (Breast Cancer) | 0.5 - 5 µM | 24 hours | Induction of apoptosis | [1] |
Table 2: this compound Solubility and Storage Recommendations
| Parameter | Details | Recommendations | Reference |
| Solubility | Soluble in DMSO. | Prepare high-concentration stock solutions in 100% DMSO. | [3] |
| Stock Solution Storage | -80°C for up to 6 months. -20°C for up to 1 month. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | [1] |
| In Vivo Formulation | 10% DMSO, 90% Corn Oil | Prepare fresh on the day of use. Sonication may be required to aid dissolution. | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
-
Cell Seeding: Plate cells (e.g., SKBr3) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Thaw a single-use aliquot of this compound stock solution (e.g., 10 mM in DMSO). Prepare serial dilutions in pre-warmed complete culture medium to achieve final concentrations of 0 µM (vehicle control), 0.5 µM, 1 µM, and 5 µM. Ensure the final DMSO concentration is constant across all wells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against target proteins (e.g., HER2, Raf-1, Akt) and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the GI50 (concentration for 50% inhibition of growth) value.
Visualizations
Caption: this compound inhibits Hsp70, disrupting the Hsp90 chaperone cycle and promoting client protein degradation.
Caption: Standard experimental workflow for treating cells with this compound and subsequent analysis.
Caption: A logical guide for troubleshooting experiments where this compound shows little to no effect.
References
managing YK5 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing solubility issues associated with YK5 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70)[1][2]. It functions by binding to an allosteric pocket in the nucleotide-binding domain of cytosolic Hsp70s[2][3]. This interference disrupts the formation of active Hsp70/Hsp90/client protein complexes, leading to the destabilization and subsequent degradation of oncogenic client proteins such as HER2, Raf-1, and Akt, which ultimately induces apoptosis in cancer cells[1][3].
Q2: Why is this compound poorly soluble in aqueous solutions? A2: this compound is a hydrophobic molecule, a characteristic common to many small molecule inhibitors designed to cross cell membranes and interact with intracellular targets[4][5]. Its chemical structure (C18H24N8O3S) contributes to its low affinity for water, making it prone to precipitation in aqueous buffers[6][7].
Q3: What is the recommended solvent for preparing this compound stock solutions? A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions[6]. This compound is readily soluble in DMSO, allowing for the creation of a concentrated, stable stock that can be stored for extended periods (-20°C for long-term storage) and diluted into aqueous buffers for experiments[6].
Q4: How should I store my this compound stock solution? A4: For long-term storage (months to years), this compound stock solutions in DMSO should be stored at -20°C in a dry, dark environment[6]. For shorter periods (days to weeks), storage at 0-4°C is acceptable[6]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes[1].
Troubleshooting Guide
Issue 1: My this compound precipitated immediately after I diluted my DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media).
| Question | Possible Cause & Explanation | Suggested Solution |
| How did you mix the solutions? | Adding the aqueous buffer directly to the small volume of organic stock solution causes a rapid, localized solvent polarity shift, leading to immediate precipitation of the hydrophobic compound. | Always add the DMSO stock solution dropwise into the larger volume of the aqueous buffer while vigorously vortexing or stirring [8]. This ensures a more gradual and controlled dispersion of the compound, minimizing precipitation. |
| What is the final concentration of DMSO in your working solution? | If the final concentration of the organic co-solvent (DMSO) is too low, it may not be sufficient to keep the hydrophobic this compound in solution, especially at higher this compound concentrations. | Increase the final percentage of DMSO in your aqueous solution. However, be mindful of the solvent tolerance of your experimental system (e.g., cell cultures are often sensitive to DMSO concentrations above 0.5-1%). Always run a vehicle control with the same final DMSO concentration. |
| Is your target concentration exceeding the kinetic solubility limit? | Every compound has a maximum solubility in a given aqueous medium, known as its kinetic solubility. Attempting to create a solution above this concentration will inevitably lead to precipitation. | Decrease the final concentration of this compound in your working solution. It is crucial to determine the kinetic solubility of this compound in your specific buffer before proceeding with experiments (See Protocol 2). |
Issue 2: My this compound solution was initially clear, but it became cloudy or formed a precipitate over time.
| Question | Possible Cause & Explanation | Suggested Solution |
| How are you storing the final aqueous solution? | Aqueous solutions of hydrophobic compounds are often thermodynamically unstable, even if they appear clear initially (a state known as supersaturation)[8]. Over time, the compound can crash out of solution. Temperature fluctuations can also affect solubility. | Prepare fresh aqueous solutions of this compound immediately before each experiment . Avoid storing diluted aqueous solutions. If short-term storage is necessary, keep the solution at a constant, controlled temperature, but be aware that precipitation may still occur. |
| Is the pH of your buffer optimal for this compound? | The solubility of ionizable compounds can be highly dependent on the pH of the solution[5][9]. While specific pKa data for this compound is not readily available, pH can influence its protonation state and solubility. | If your experimental system allows, test a range of pH values for your buffer to see if solubility improves. Ensure the chosen pH is compatible with your assay and cell viability[10]. |
| Could other components in the media be causing issues? | Complex media, such as cell culture media containing salts and proteins, can sometimes interact with the compound, reducing its solubility. | If possible, simplify the buffer for initial solubility tests to identify potential incompatibilities. When working with complex media, ensuring rapid and thorough mixing is even more critical. |
Data Presentation
Table 1: Chemical Properties and Solubility of this compound
| Property | Value | Reference |
| Chemical Formula | C18H24N8O3S | [6] |
| Molecular Weight | 432.50 g/mol | [6] |
| Appearance | Solid powder | [6] |
| Solubility in DMSO | Soluble | [6] |
| Aqueous Solubility | Very Low (Must be determined experimentally) | N/A |
| Stock Solution Storage | -20°C (long-term) or 0-4°C (short-term) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder (MW: 432.50)
-
Anhydrous/Molecular Biology Grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and weighing paper
Methodology:
-
Calculation: To prepare a 10 mM solution, you will need 4.325 mg of this compound per 1 mL of DMSO.
-
Calculation: 432.50 g/mol * (10 mmol/L) * (1 L/1000 mL) * (1000 mg/g) = 4.325 mg/mL
-
-
Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 4.325 mg) onto weighing paper and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of DMSO (e.g., 1 mL) to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the this compound powder is completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a dark, dry place[1][6].
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the maximum concentration at which this compound remains soluble in a specific aqueous buffer over a defined period, which is critical for avoiding precipitation in experiments[8].
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
96-well clear, flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance/turbidity (e.g., at 650 nm)
Methodology:
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your 10 mM this compound stock solution in DMSO. For example, create a 2-fold dilution series across 10 wells.
-
Prepare Buffer Plate: In a separate 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL). Include wells with buffer only as a negative control.
-
Dilution & Mixing: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate. This will create a 1:100 dilution and result in a final DMSO concentration of 1%. Immediately mix the plate by shaking or gentle pipetting.
-
Measure Turbidity:
-
Measure the initial absorbance (turbidity) of the plate at a wavelength where this compound does not absorb, typically between 600-650 nm (Time = 0).
-
Incubate the plate under your standard experimental conditions (e.g., at 37°C or room temperature).
-
Measure the absorbance again at regular intervals (e.g., 1, 4, and 24 hours)[8].
-
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance over the time course of the experiment compared to the negative control[10]. An increase in absorbance indicates the formation of a precipitate.
Visualizations
Caption: Simplified signaling pathway of this compound as an Hsp70 inhibitor.
Caption: Recommended workflow for diluting hydrophobic stock solutions.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1268273-23-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing YK5 Toxicity in Normal Cells
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with the Hsp70 inhibitor, YK5, focusing on strategies to minimize its toxicity in normal (non-cancerous) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Heat Shock Protein 70 (Hsp70).[1] It selectively binds to cytosolic Hsp70s, interfering with the formation of active oncogenic Hsp70/Hsp90/client protein complexes.[1][2] This disruption leads to the degradation of key onco-proteins such as HER2, Raf-1, and Akt, ultimately inducing apoptosis and inhibiting proliferation in cancer cells.[2][3] this compound is noted for its allosteric binding, meaning it interacts with a site on Hsp70 outside of the main ATP-binding pocket.[3]
Q2: Why is this compound expected to be less toxic to normal cells compared to cancer cells?
A2: Cancer cells are often in a state of continuous stress due to factors like aneuploidy and oxidative stress, making them highly dependent on chaperone proteins like Hsp70 for survival—a phenomenon known as "chaperone addiction."[4] Normal cells typically do not overexpress Hsp70 to the same extent.[5] Therefore, inhibitors targeting Hsp70, like this compound, are designed to be selectively cytotoxic to cancer cells while having minimal effects on normal cells.[4][6]
Q3: What are potential reasons for observing unexpected toxicity in my normal cell lines?
A3: Unexpected toxicity in normal cells can arise from several factors:
-
High Compound Concentration: Concentrations significantly above the optimal range can lead to off-target effects.
-
Off-Target Effects: The inhibitor may interact with other cellular proteins besides Hsp70, disrupting essential pathways.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to perturbations in protein homeostasis.
-
Compound Instability: Degradation of the compound could produce toxic byproducts.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The ideal concentration should be determined empirically for each cell line. A dose-response experiment is crucial.
-
Test a wide range of concentrations: Start from a low nanomolar range and extend to a high micromolar range.
-
Include both normal and cancer cell lines: This allows for the determination of a therapeutic window where cancer cells are affected, but normal cells are not.
-
Determine the IC50/GI50: Calculate the half-maximal inhibitory concentration for both cell types to quantify the selectivity.
-
Select the Lowest Effective Concentration: For your experiments, use the lowest concentration that elicits the desired on-target effect in your cancer cell model while showing minimal toxicity in your normal cell controls.
Q5: What are essential control experiments to include when assessing this compound toxicity?
A5: To ensure the validity of your results, the following controls are critical:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish compound-specific effects from solvent-induced toxicity.
-
Untreated Control: Cells cultured in medium alone to establish a baseline for health and viability.
-
Positive Control (for apoptosis/cytotoxicity assays): A known inducer of cell death (e.g., staurosporine) to ensure the assay is working correctly.
-
Multiple Cell Lines: Use at least one cancer cell line (expected to be sensitive) and one normal cell line (expected to be resistant) to confirm selectivity.
Troubleshooting Guides
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| High cytotoxicity observed in normal control cells. | 1. Concentration is too high: Exceeding the selective therapeutic window. 2. Solvent Toxicity: Final solvent concentration is above the tolerated limit (typically >0.5% for DMSO). 3. Cell Line Sensitivity: The chosen normal cell line may be unusually sensitive. | 1. Perform a detailed dose-response curve on both normal and cancer cells to identify a selective concentration range. 2. Ensure the final solvent concentration is low and consistent across all wells. Run a vehicle-only control. 3. Test a different normal cell line from a different tissue of origin to see if the effect is cell-type specific. |
| Inconsistent results between experimental replicates. | 1. Pipetting Errors: Inaccurate dispensing of cells or compound. 2. Uneven Cell Seeding: Non-uniform cell density across the plate. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Use calibrated pipettes and be consistent with technique. 2. Ensure a single-cell suspension before plating and mix gently before dispensing into each well. 3. Avoid using the outer wells of the assay plate or fill them with sterile PBS/media to maintain humidity. |
| No significant difference in toxicity between cancer and normal cells. | 1. On-target toxicity in normal cells: The normal cell line may have a higher-than-expected reliance on Hsp70. 2. Dominant Off-Target Effect: The observed cytotoxicity is primarily due to this compound binding to a protein other than Hsp70 that is essential in both cell types. | 1. Confirm Hsp70 expression levels in both cell lines via Western Blot. 2. Perform a target engagement assay (e.g., CETSA) to confirm this compound is binding to Hsp70 in your cells. 3. Use an orthogonal approach: Validate the phenotype using genetic knockdown (siRNA/shRNA) of Hsp70. If knockdown does not replicate the inhibitor's effect, off-target activity is likely. |
| MTT/XTT assay shows increased signal (apparent proliferation). | 1. Compound Interference: The compound may chemically react with the tetrazolium salt. 2. Metabolic Changes: The compound may be increasing cellular metabolic activity without increasing cell number. | 1. Run a cell-free control: Add this compound to media with the assay reagent but without cells to check for direct chemical reduction. 2. Use an alternative viability assay that measures a different parameter, such as cell membrane integrity (e.g., LDH release) or ATP content (e.g., CellTiter-Glo®). |
Data Presentation: Comparative Cytotoxicity of Hsp70 Inhibitors
Table 1: Comparative Cytotoxicity of Hsp70 Inhibitor VER-155008
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HCT116 | Human Colon Carcinoma | 1.5 | [1] |
| MCF7 | Human Breast Adenocarcinoma | 2.8 | [1] |
| PC3 | Human Prostate Cancer | 4.6 | [1] |
| MRC5 | Normal Human Fetal Lung Fibroblast | >50 | [1] |
Table 2: Comparative Cytotoxicity of Hsp70 Inhibitor PES (Pifithrin-µ)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| SW480 | Human Colon Adenocarcinoma | ~5 | [3] |
| U2OS | Human Osteosarcoma | ~7.5 | [3] |
| WI-38 | Normal Human Fetal Lung Fibroblast | >20 | [3] |
Note: These tables illustrate the expected selectivity of Hsp70 inhibitors. Researchers using this compound should generate similar comparative data for their specific cancer and normal cell lines of interest.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on the metabolic activity of adherent cells as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or control solutions (vehicle-only, untreated).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between live, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, a vehicle control, and an untreated control for the chosen time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to its intracellular target, Hsp70, in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour) to allow for compound uptake.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Detection by Western Blot: Normalize the protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for Hsp70, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a higher amount of soluble Hsp70 at elevated temperatures in the this compound-treated samples compared to the vehicle control, demonstrating ligand-induced thermal stabilization.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Caption: Workflow for troubleshooting unexpected this compound toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of HSP70 induces mitochondrial toxicity and immune cell recruitment in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: YK5 Cancer Treatment Research
Welcome to the technical support center for YK5, a potent and selective Hsp70 inhibitor for cancer research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your investigations into overcoming resistance to this compound treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Heat Shock Protein 70 (Hsp70).[1] It functions by binding to an allosteric site in the nucleotide-binding domain of Hsp70.[2][3] This disrupts the Hsp70/Hsp90 chaperone machinery, which is crucial for the proper folding and stability of numerous oncoproteins, also known as "client proteins" (e.g., HER2, Raf-1, Akt).[1][4] Inhibition of Hsp70 by this compound leads to the destabilization and subsequent degradation of these client oncoproteins, ultimately resulting in cancer cell growth arrest and apoptosis.[4][5]
Q2: My cancer cell line is showing reduced sensitivity or resistance to this compound. What are the potential mechanisms?
A2: While direct resistance mechanisms to this compound are still under investigation, resistance to Hsp70 inhibitors, in general, can arise from several factors:
-
Upregulation of Heat Shock Response (HSR): Inhibition of Hsp70 can trigger a cellular stress response, leading to the activation of Heat Shock Factor 1 (HSF1).[6][7] HSF1 activation can, in turn, increase the expression of other heat shock proteins, including Hsp70 and Hsp27, which can compensate for the inhibitory effect of this compound and promote cell survival.[8]
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on the Hsp70/Hsp90 machinery.[9][10]
-
Drug Efflux: Although not specifically documented for this compound, overexpression of drug efflux pumps like P-glycoprotein (P-gp) is a common mechanism of resistance to various anti-cancer agents.[8]
Q3: How can I overcome resistance to this compound in my experiments?
A3: A promising strategy to overcome resistance to Hsp70 inhibitors is through combination therapy.[6][9][10] Consider the following approaches:
-
Combination with an HSF1 Inhibitor: To counteract the heat shock response, combining this compound with an HSF1 inhibitor can prevent the compensatory upregulation of Hsp70 and other chaperones, leading to a synergistic anti-cancer effect.[6][7]
-
Combination with a MEK Inhibitor: For cancer types driven by the RAS-RAF-MEK-MAPK pathway, combining this compound with a MEK inhibitor has shown synergistic effects in preclinical models of NRAS-mutant melanoma.[9][10]
-
Combination with a Proteasome Inhibitor: In multiple myeloma, allosteric Hsp70 inhibitors have been shown to overcome resistance to proteasome inhibitors.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound fails to induce degradation of Hsp90 client proteins (e.g., Akt, Raf-1) in Western blot. | Insufficient drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Start with a concentration range of 0.5 µM to 10 µM for 24 to 72 hours.[1] |
| Poor antibody quality or incorrect Western blot protocol. | Ensure you are using validated antibodies for your target proteins. Refer to the detailed Western Blot protocol below and optimize transfer and incubation conditions. | |
| Cell line is resistant to this compound. | Investigate potential resistance mechanisms (see FAQs). Consider combination therapy with an HSF1 or MEK inhibitor.[6][9][10] | |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | Inaccurate cell seeding density. | Optimize the cell seeding density for your specific cell line to ensure logarithmic growth during the assay period. |
| Interference from this compound with the assay reagents. | Include a "drug-only" control (this compound in media without cells) to check for any direct reaction with the viability assay reagent. | |
| This compound precipitation in culture medium. | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium. Visually inspect the medium for any precipitates. | |
| High toxicity observed in control (non-cancerous) cell lines. | This compound may have off-target effects at high concentrations. | Perform a dose-response curve on your control cell line to determine the non-toxic concentration range. |
| Vehicle (e.g., DMSO) toxicity. | Ensure the final concentration of the vehicle in the culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the effect of this compound on the protein levels of Hsp90 clients such as HER2, Akt, and Raf-1.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for HER2, Akt, Raf-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the this compound dilutions or vehicle control.[14]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[15][17]
-
Data Analysis: Subtract the background absorbance from a "media-only" control. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Quantitative Data Summary
The following tables provide representative data on the effects of Hsp70/Hsp90 inhibitors on client protein degradation and cell viability. Researchers should generate their own data for this compound in their specific experimental systems.
Table 1: Effect of Hsp90 Inhibitor on Client Protein Levels
| Treatment | Akt (% of Control) | HER2 (% of Control) | Raf-1 (% of Control) |
| Vehicle (DMSO) | 100 | 100 | 100 |
| Hsp90 Inhibitor (e.g., 17-AAG) | 35 | 20 | 40 |
| Hsp90 Inhibitor (e.g., NVP-AUY922) | 25 | 15 | 30 |
Data is presented as a percentage of the control (untreated) protein levels, as determined by densitometric analysis of Western blots. Data is illustrative and based on publicly available information for Hsp90 inhibitors.
Table 2: Cell Viability (IC50) of this compound in a Breast Cancer Cell Line
| Cell Line | This compound IC50 (µM) |
| SKBr3 | ~5 |
Data is based on publicly available information for this compound in the SKBr3 breast cancer cell line.[1] Researchers should determine the IC50 for their specific cell lines.
Signaling Pathways and Experimental Workflows
Hsp90/Hsp70 Chaperone Cycle and this compound Inhibition
The following diagram illustrates the Hsp90/Hsp70 chaperone cycle and the point of intervention by this compound.
Caption: Hsp90/Hsp70 chaperone cycle and this compound's point of inhibition.
Experimental Workflow for Investigating this compound Resistance
The diagram below outlines a logical workflow for researchers encountering resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 3. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anticancer activity of HSP70 and HSF1 inhibitors in colorectal cancer cells: A new strategy for combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and evaluation of an HSP70-targeting PROTAC in synergy with an HSF1 inhibitor for enhanced antitumor activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HSP70 inhibition blocks adaptive resistance and synergizes with MEK inhibition for the treatment of NRAS-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing YK5 Treatment Protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times and troubleshooting experiments involving the Hsp70 inhibitor, YK5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). It selectively binds to cytosolic Hsp70, interfering with the formation of the Hsp70/Hsp90 chaperone machinery.[1][2] This disruption leads to the destabilization and subsequent degradation of various oncogenic client proteins that are dependent on this chaperone complex for their stability and function, such as HER2, Raf-1, and Akt.[1][3] Ultimately, this can induce apoptosis and inhibit cell proliferation in cancer cells.[3]
Q2: What is a recommended starting point for this compound concentration and incubation time?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the experimental endpoint. Based on available data, a good starting point for many cancer cell lines is a concentration range of 0.5 µM to 5 µM. For assessing the degradation of client proteins by western blot, an incubation time of 24 hours has been shown to be effective in SKBr3 cells.[3] For cell proliferation or viability assays, a longer incubation of 72 hours may be necessary to observe significant effects.[3] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.
Data on this compound Incubation Times and IC50 Values
The efficacy of this compound is cell-line and endpoint-specific. The following table summarizes available data on incubation times and their effects. Note: This table will be updated as more data becomes available.
| Cell Line | Assay Type | Concentration(s) | Incubation Time | Observed Effect |
| SKBr3 (Breast Cancer) | Western Blot | 0.5, 1, 5 µM | 24 hours | Degradation of HER2, Raf-1, Akt kinases; Induction of apoptosis.[3] |
| SKBr3 (Breast Cancer) | Cell Proliferation | 0.5, 1, 5 µM | 72 hours | Inhibition of cell proliferation; Degradation of Hsp90/Hsp70 onco-client proteins.[3] |
Experimental Protocols
Protocol: Optimizing this compound Incubation Time for Cell Viability (MTT Assay)
This protocol provides a framework for determining the optimal incubation time for this compound treatment in your cell line of interest using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 24, 48, 72, 96 hours) at 37°C and 5% CO2.
-
MTT Addition: At the end of each incubation period, add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the optimal incubation time for your desired effect.
Protocol: Western Blot Analysis of this compound-Induced Protein Degradation
This protocol details the steps to analyze the degradation of Hsp70 client proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your protein of interest (e.g., HER2, Raf-1, Akt) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with the desired concentrations of this compound and a vehicle control for the optimized incubation time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
Troubleshooting Guides
Issue: No or Weak Effect of this compound on Cell Viability
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | The effect of this compound on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal duration for your cell line. |
| Suboptimal this compound Concentration | The IC50 of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to identify the effective concentration. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Hsp70 inhibition. Confirm the expression of Hsp70 and its client proteins in your cell line. Consider using a positive control cell line known to be sensitive to Hsp70 inhibitors. |
| Compound Instability | Ensure proper storage of this compound stock solutions (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue: Inconsistent Results in Western Blot Analysis
| Possible Cause | Recommended Solution |
| Variability in Cell Confluency | Ensure consistent cell seeding density and confluency at the start of each experiment, as this can affect cellular responses to treatment. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation time for this compound treatment to ensure reproducibility. |
| Inefficient Protein Extraction | Use a suitable lysis buffer containing protease and phosphatase inhibitors to ensure complete protein extraction and prevent degradation. |
| Suboptimal Antibody Concentrations | Titrate primary and secondary antibody concentrations to achieve a good signal-to-noise ratio. |
Visualizations
References
- 1. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dynamic process of apoptosis analyzed by flow cytometry using Annexin-V/propidium iodide and a modified in situ end labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Hsp70 Inhibitor Activity: YK5 versus MKT-077
This guide provides a detailed, objective comparison of the Hsp70 inhibitors YK5 and MKT-077, intended for researchers, scientists, and professionals in drug development. The following sections present quantitative data, experimental methodologies, and visual representations of signaling pathways to facilitate a comprehensive understanding of their respective mechanisms and activities.
Quantitative Data Summary
The inhibitory activities of this compound and MKT-077 have been evaluated in various cancer cell lines. The following tables summarize their reported potencies.
Table 1: In Vitro Anti-proliferative Activity of MKT-077
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| Various Human Cancer Cell Lines | Multiple | 0.35 - 1.2 | [1] |
| MCF-7 | Breast Cancer | ~1.0 | [2] |
| MDA-MB-231 | Breast Cancer | ~1.0 | [2] |
| TT | Medullary Thyroid Carcinoma | 0.74 | [3] |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [3] |
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| SKBr3 | Breast Cancer | 0.5, 1, 5 | Inhibition of cell proliferation | [4] |
| SKBr3 | Breast Cancer | 0.5, 1, 5 | Induction of apoptosis and degradation of HER2, Raf-1, Akt | [4] |
Mechanism of Action and Cellular Effects
Both this compound and MKT-077 are allosteric inhibitors that bind to the nucleotide-binding domain (NBD) of Hsp70, but their specific binding sites and downstream consequences differ significantly.
MKT-077 is a cationic rhodacyanine dye that binds to an allosteric site on Hsp70, adjacent to the ATP/ADP binding pocket.[1][2] It preferentially interacts with the ADP-bound state of the chaperone.[1] A key aspect of its mechanism is its ability to bind to multiple Hsp70 isoforms, including the cytosolic Hsc70 and the mitochondrial Hsp70, mortalin (also known as GRP75 or HSPA9).[2][5] In cancer cells, mortalin can sequester the tumor suppressor protein p53 in the cytoplasm, inactivating it. MKT-077 disrupts this interaction, leading to the release of p53 and the reactivation of its transcriptional functions, thereby promoting apoptosis.[5][6] Additionally, MKT-077 has been shown to promote the clearance of hyperphosphorylated tau, suggesting potential applications in neurodegenerative diseases.[1] Despite promising preclinical activity, its development was halted in Phase I clinical trials due to renal toxicity.[1][7]
This compound is a small molecule inhibitor designed to interact with a distinct allosteric pocket on Hsp70, located in a cleft between subdomains IB and IIB of the NBD.[8][9] A notable feature of this compound is its selectivity for cytosolic Hsp70 isoforms (Hsc70/HSPA8 and the inducible Hsp72/HSPA1A) over organellar ones like mitochondrial mortalin.[10][11] Its primary mechanism involves interfering with the formation of the Hsp70/Hsp90 chaperone machinery complex.[4][10] This disruption prevents the proper folding and maturation of oncogenic client proteins, such as HER2, Raf-1, and Akt, leading to their destabilization and subsequent degradation by the proteasome.[4][8][9] This degradation of key survival proteins results in cancer cell growth arrest and apoptosis.[10] Unlike some Hsp90 inhibitors, this compound does not induce a protective heat shock response, which may represent a therapeutic advantage.[12]
Caption: Comparative mechanisms of MKT-077 and this compound.
Experimental Protocols
The evaluation of this compound and MKT-077 relies on a series of standard and specialized biochemical and cell-based assays.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration-dependent effect of the inhibitors on cell growth and survival.
-
Methodology:
-
Cells (e.g., SKBr3, MCF-7, TT) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with a range of concentrations of this compound or MKT-077 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 or 72 hours).[3][4]
-
Cell viability is assessed using reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue. The absorbance is measured using a microplate reader.
-
The results are normalized to vehicle-treated control cells, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated using non-linear regression analysis.
-
Apoptosis Assays
-
Objective: To confirm that the observed loss of cell viability is due to programmed cell death.
-
Methodology (Western Blot for PARP Cleavage):
-
Cancer cells are treated with the inhibitor (e.g., this compound at 0.5, 1, 5 µM) for a set time, typically 24 hours.[4]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for Poly (ADP-ribose) polymerase (PARP) and its cleaved fragment.
-
Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. The appearance of cleaved PARP indicates apoptotic activity.
-
Protein Degradation and Hsp70/Hsp90 Complex Disruption
-
Objective: To verify the inhibitor's effect on Hsp70 client proteins and its interaction with the chaperone machinery.
-
Methodology (Western Blot for Client Proteins):
-
Cells are treated with the inhibitor (e.g., this compound) for various time points.[4][10]
-
Cell lysates are prepared and analyzed by Western blot as described above.
-
Membranes are probed with primary antibodies against specific Hsp70/Hsp90 client proteins (e.g., HER2, Raf-1, Akt) and loading controls (e.g., β-actin).[4][8]
-
A reduction in the levels of these client proteins over time indicates that the inhibitor is successfully disrupting the chaperone machinery, leading to their degradation.[10]
-
Caption: Workflow for evaluating Hsp70 inhibitor activity.
Conclusion
This compound and MKT-077 are both allosteric inhibitors of Hsp70 but possess distinct properties that make them suitable for different research and therapeutic contexts.
-
MKT-077 demonstrates broad activity against multiple Hsp70 isoforms, including the mitochondrial mortalin. Its ability to reactivate p53 by disrupting the mortalin-p53 complex is a well-defined anti-cancer mechanism. However, its clinical translation has been hampered by toxicity.
-
This compound offers greater selectivity for cytosolic Hsp70s, a feature that may contribute to a different safety profile. Its mechanism is centered on the disruption of the Hsp70/Hsp90 chaperone machinery, leading to the degradation of a suite of oncogenic proteins. This makes this compound a valuable tool for investigating the roles of cytosolic chaperones in cancer.
The choice between this compound and MKT-077 will depend on the specific research question, the cancer model being studied, and the particular Hsp70 isoform or signaling pathway of interest. The detailed experimental data and protocols provided herein serve as a guide for making informed decisions in the pursuit of novel cancer therapeutics targeting the Hsp70 family.
References
- 1. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKT-077 - HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo [e-enm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
YK5: A Paradigm of Specificity Among HSP Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heat shock protein (HSP) inhibitors, achieving target specificity is a paramount challenge with profound implications for therapeutic efficacy and safety. While many inhibitors target the highly conserved ATP-binding pocket of Heat Shock Protein 90 (Hsp90), leading to pan-inhibitory effects and potential off-target toxicities, the small molecule YK5 presents a distinct and more targeted mechanism of action. This guide provides a detailed comparison of this compound with other HSP inhibitors, supported by experimental data and methodologies, to highlight its unique specificity for Heat Shock Protein 70 (Hsp70).
Differentiating this compound: A Focus on Hsp70 Inhibition
This compound stands out as a potent and selective inhibitor of cytosolic Hsp70 isoforms.[1][2] Unlike the majority of HSP inhibitors in clinical development that target the N-terminal domain of Hsp90, this compound binds to a novel allosteric pocket within the nucleotide-binding domain (NBD) of Hsp70.[1][3] This unique binding mode underpins its specificity and distinct biological consequences compared to pan-Hsp90 inhibitors.
A critical distinction lies in the downstream effects on the heat shock response. Direct Hsp90 inhibitors typically disrupt the association between Hsp90 and Heat Shock Factor 1 (HSF-1), leading to the activation of a pro-survival heat shock response, which can limit their therapeutic efficacy.[4][5] In stark contrast, this compound does not induce HSF-1 activation, thereby avoiding this resistance mechanism.[4][5]
The primary mechanism of this compound involves the disruption of the Hsp70-Hsp90 chaperone machinery. By binding to Hsp70, this compound interferes with the formation of the active Hsp70/Hsp90/client protein complexes, which are crucial for the stability and function of numerous oncogenic proteins.[1] Experimental evidence confirms that this compound does not directly bind to Hsp90. This targeted disruption leads to the degradation of Hsp90 client proteins, such as HER2 and Raf-1, and subsequent inhibition of cancer cell proliferation.[2][6]
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Reference |
| This compound | Hsp70 | SKBr3 | ~0.5 - 5* | [2] |
| 17-AAG (Tanespimycin) | Hsp90 | H3122 | 0.019 | [7] |
| HCC827 | 0.027 | [7] | ||
| A549 | 0.038 | [7] | ||
| IPI-504 (Retaspimycin) | Hsp90 | H3122 | 0.022 | [7] |
| HCC827 | 0.031 | [7] | ||
| A549 | 0.045 | [7] | ||
| STA-9090 (Ganetespib) | Hsp90 | H3122 | 0.004 | [7] |
| HCC827 | 0.005 | [7] | ||
| A549 | 0.009 | [7] | ||
| AUY-922 (Luminespib) | Hsp90 | H3122 | 0.003 | [7] |
| HCC827 | 0.004 | [7] | ||
| A549 | 0.008 | [7] | ||
| VER-155008 | Hsp70 | H3122 | >10 | [7] |
| HCC827 | >10 | [7] | ||
| A549 | >10 | [7] |
*Effective concentration range for inducing degradation of Hsp90/Hsp70 onco-client proteins and inhibiting cell proliferation.
Signaling Pathways and Experimental Workflows
The differential targeting of this compound and Hsp90 inhibitors results in distinct effects on cellular signaling pathways.
Caption: Differential signaling pathways of this compound and Hsp90 inhibitors.
The following diagram illustrates a general experimental workflow for assessing inhibitor specificity.
Caption: Experimental workflow for HSP inhibitor specificity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments used to differentiate the activity of this compound from other HSP inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay determines if a compound binds to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or an Hsp90 inhibitor (and a vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by Western blotting using antibodies against Hsp70 and Hsp90.
-
Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble protein at higher temperatures in the drug-treated sample) indicates target engagement.
Co-Immunoprecipitation (Co-IP) to Assess Hsp70-Hsp90 Complex Disruption
This technique is used to determine if this compound disrupts the interaction between Hsp70 and Hsp90.
Protocol:
-
Cell Lysis: Treat cells with this compound or a control vehicle. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Hsp90 (or Hsp70) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against Hsp70 and Hsp90.
-
Interpretation: A decrease in the amount of Hsp70 co-immunoprecipitated with Hsp90 in this compound-treated cells compared to the control indicates disruption of the complex.
Hsp70/Hsp90 ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by Hsp70 or Hsp90 in the presence of an inhibitor.
Protocol:
-
Reaction Setup: In a 96-well plate, add purified recombinant Hsp70 or Hsp90 protein to an assay buffer.
-
Inhibitor Addition: Add various concentrations of this compound or an Hsp90 inhibitor to the wells.
-
Initiate Reaction: Start the reaction by adding ATP. For Hsp70, co-chaperones like Hsp40 (DnaJ) may be included to stimulate ATPase activity.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Detection of ATP Hydrolysis: Measure the amount of ADP produced using a commercially available kit, such as one based on the conversion of ADP to ATP and subsequent measurement of ATP using a luciferase/luciferin reaction (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Conclusion
This compound represents a significant advancement in the development of specific HSP inhibitors. Its unique allosteric targeting of Hsp70, leading to the disruption of the Hsp70-Hsp90 chaperone machinery without inducing a heat shock response, distinguishes it from the broad class of N-terminal Hsp90 inhibitors. This specificity profile suggests a potential for improved therapeutic outcomes and a more favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the specificity of this compound and other novel HSP inhibitors, ultimately contributing to the development of more effective and targeted cancer therapies.
References
- 1. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Evaluating YK5 as a Potential Therapeutic Agent: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YK5, a novel Hsp70 inhibitor, with other therapeutic alternatives. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.
This compound is a potent and selective small-molecule inhibitor of Heat shock protein 70 (Hsp70) that binds to a previously unknown allosteric site.[1] Its mechanism of action involves interfering with the formation of active oncogenic Hsp70/Hsp90/client protein complexes, leading to the degradation of key onco-proteins and the induction of apoptosis in cancer cells.[1][2] While preclinical in vitro studies have shown promising anti-tumor activity, its in vivo efficacy and pharmacokinetic profile remain to be fully elucidated.[3] This guide compares this compound with other notable Hsp70 inhibitors to provide a comprehensive overview of its standing as a potential therapeutic agent.
Mechanism of Action: An Allosteric Approach
This compound distinguishes itself by binding to an allosteric pocket on Hsp70, rather than the ATP-binding site targeted by many other inhibitors.[1] This interaction is selective for cytosolic Hsp70 isoforms.[4] By inhibiting Hsp70, this compound disrupts the Hsp90 chaperone cycle, a critical process for the stability and function of numerous proteins that drive cancer cell proliferation and survival.[3] This disruption leads to the degradation of Hsp90 client proteins, such as HER2, Raf-1, and Akt kinases, ultimately triggering apoptosis in cancer cells.[1][2] A key advantage of this mechanism is that, unlike direct Hsp90 inhibitors, this compound does not induce a protective heat shock response, which can limit therapeutic efficacy.[5]
Caption: this compound allosterically inhibits Hsp70, disrupting the Hsp90 chaperone machinery.
In Vitro Efficacy: A Comparative Look
This compound has demonstrated notable activity in preclinical cancer models. In SKBr3 breast cancer cells, treatment with this compound at concentrations of 0.5, 1, and 5 µM for 72 hours resulted in the degradation of Hsp90/Hsp70 onco-client proteins and inhibited cell proliferation.[2] Within 24 hours, the same concentrations induced the degradation of HER2, Raf-1, and Akt kinases, and triggered apoptosis.[2]
For a comprehensive evaluation, the following table compares the in vitro efficacy of this compound with other Hsp70 inhibitors.
| Compound | Mechanism of Action | Cell Line(s) | IC50/GI50 | Reference(s) |
| This compound | Allosteric Hsp70 inhibitor | SKBr3 (Breast) | Effective at 0.5-5 µM (IC50 not specified) | [2] |
| VER-155008 | ATP-competitive Hsp70 inhibitor | Hsp70 (cell-free) | IC50: 0.5 µM | [2][6] |
| HCT116 (Colon) | GI50: 5.3 µM | [2] | ||
| BT474 (Breast) | GI50: 10.4 µM | [2] | ||
| 211H, H2452, H28 (Mesothelioma) | IC50: 1.5-3.1 µM (at 72h) | [3] | ||
| MKT-077 | Allosteric Hsp70 inhibitor | CX-1 (Colon), MCF-7 (Breast), etc. | IC50: 0.15-0.5 µg/ml | [7] |
| KB (Epidermoid) | IC50: 0.81 µM | [8] | ||
| MAL3-101 | Allosteric Hsp70 inhibitor | SK-BR-3 (Breast) | IC50: 27 µM | [9] |
| NCI-H929 (Multiple Myeloma) | Effective at 10 µM | [5][10] |
In Vivo Studies: The Existing Data Gap
A critical aspect of evaluating any potential therapeutic agent is its performance in in vivo models. While in vitro data for this compound is promising, there is a consensus in the literature that its in vivo anti-tumor effects have yet to be verified.[3] This represents a significant knowledge gap in its development trajectory.
In contrast, other Hsp70 inhibitors have undergone in vivo testing, providing valuable insights into their pharmacokinetic properties and potential toxicities.
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| This compound | Not reported | Not reported | In vivo efficacy and pharmacokinetics have not been verified. | [3] |
| VER-155008 | HCT116 tumor-bearing mice | 25 or 40 mg/kg, i.v. | Rapid metabolism and clearance; tumor levels were below the predicted pharmacologically active level. | [6] |
| MKT-077 | Human tumor xenografts in nude mice | Not specified | Inhibited tumor growth. | [4][11] |
| Phase I Clinical Trial (Humans) | 42-126 mg/m²/week, i.v. | Recommended Phase II dose: 126 mg/m²/week. Dose-limiting toxicity: renal magnesium wasting. | [7][12] | |
| MAL3-101 | Xenograft plasmacytoma mouse model | 40 mg/kg, systemically | Significantly reduced tumor growth compared to vehicle control. | [5][13] |
Pharmacokinetics and Safety Profile
Detailed pharmacokinetic and safety data for this compound are not yet available due to the early stage of its development. However, data from more advanced Hsp70 inhibitors, such as MKT-077, highlight key considerations for this class of drugs.
| Compound | Bioavailability | Half-life | Clearance | Volume of Distribution | Safety/Toxicity | Reference(s) |
| This compound | Not available | Not available | Not available | Not available | Not available | |
| VER-155008 | Not available (i.v. admin) | Rapid clearance | Rapid clearance | Not available | Not specified in provided abstracts | [6] |
| MKT-077 | Not available (i.v. admin) | 37 +/- 17 h (Humans) | 39 +/- 13 L/h/m² (Humans) | 685 +/- 430 L/m² (Humans) | Dose-limiting renal magnesium wasting. Reversible functional renal impairment. | [7][12] |
| MAL3-101 | Not available | Not available | Not available | Not available | Well-tolerated in the xenograft model. | [5] |
Experimental Protocols
In Vitro Hsp70 ATPase Activity Assay
This assay is fundamental for identifying and characterizing Hsp70 inhibitors.
-
Reagent Preparation :
-
Prepare a 2x Hsp70/Hsp40 enzyme mix in Hsp70 Assay Buffer.
-
Prepare a 2x ATP solution in Hsp70 Assay Buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in Hsp70 Assay Buffer to create 4x compound solutions.
-
-
Assay Procedure :
-
Add 5 µL of the 4x compound solution or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of the 2x Hsp70/Hsp40 enzyme mix to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution.
-
Incubate at 37°C for 60 minutes.
-
Measure ADP production using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Caption: Workflow for a typical in vitro Hsp70 ATPase activity assay.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Hsp70 inhibitor in a mouse model.
-
Cell Culture and Implantation :
-
Culture a relevant human cancer cell line to 70-80% confluency.
-
Harvest and resuspend cells in a sterile solution (e.g., PBS and Matrigel®).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring and Randomization :
-
Monitor tumor growth by measuring length and width with calipers 2-3 times per week.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration :
-
Prepare the test compound (e.g., this compound) in a suitable vehicle.
-
Administer the compound and vehicle control to the respective groups via the chosen route (e.g., intravenous, intraperitoneal).
-
-
Efficacy and Safety Assessment :
-
Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Conclusion
This compound presents a promising profile as a potential anti-cancer therapeutic due to its unique allosteric mechanism of Hsp70 inhibition and its demonstrated in vitro activity against cancer cells. However, the current lack of in vivo efficacy and pharmacokinetic data is a significant hurdle for its further development.
In comparison, other Hsp70 inhibitors like VER-155008, MKT-077, and MAL3-101 are at more advanced stages of preclinical and, in some cases, clinical development. The data from these compounds highlight the potential of targeting Hsp70 in cancer therapy but also underscore the challenges, such as rapid metabolism (VER-155008) and off-target toxicities (MKT-077).
For this compound to advance as a viable therapeutic candidate, future research must focus on comprehensive in vivo studies to establish its efficacy, safety, and pharmacokinetic profile. These studies will be crucial in determining whether the promising in vitro activity of this compound translates into a tangible clinical benefit.
References
- 1. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]
- 3. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimyeloma Effects of the Heat Shock Protein 70 Molecular Chaperone Inhibitor MAL3-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A phase I and pharmacokinetic study of the mitochondrial-specific rhodacyanine dye analog MKT 077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. probechem.com [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation. | Semantic Scholar [semanticscholar.org]
- 12. Phase I trial of the selective mitochondrial toxin MKT077 in chemo-resistant solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The HSP70 Modulator MAL3-101 Inhibits Merkel Cell Carcinoma | PLOS One [journals.plos.org]
Unveiling the Cellular Impact of YK5: A Comparative Cross-Validation in Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of YK5, a potent Hsp70 inhibitor, against other notable Hsp70 inhibitors. Through a detailed analysis of experimental data, this guide aims to elucidate the therapeutic potential and mechanistic nuances of this compound in various cancer contexts.
Comparative Efficacy of Hsp70 Inhibitors Across Cancer Cell Lines
The therapeutic efficacy of targeting Heat Shock Protein 70 (Hsp70), a key chaperone protein implicated in cancer cell survival and proliferation, has been a focal point of recent oncological research. This compound has emerged as a significant small molecule inhibitor that allosterically targets Hsp70. To contextualize its performance, this guide presents a comparative analysis of this compound and other well-characterized Hsp70 inhibitors—VER-155008, MKT-077, and PES-Cl—across a panel of cancer cell lines.
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound and its counterparts, offering a quantitative snapshot of their anti-proliferative capabilities in different cancer cell types.
| Cell Line | Cancer Type | This compound IC50 (µM) | VER-155008 IC50 (µM) | MKT-077 IC50 (µM) | PES-Cl IC50 (µM) |
| SKBr3 | Breast Cancer | ~1-5[1] | - | - | >5[2] |
| Kasumi-1 | Acute Myeloid Leukemia | - | - | - | - |
| MOLM-13 | Acute Myeloid Leukemia | - | - | - | - |
| BT474 | Breast Cancer | - | 5.3 - 14.4[2] | - | - |
| MB-468 | Breast Cancer | - | 5.3 - 14.4[2] | - | - |
| HCT116 | Colon Cancer | - | 5.3 - 14.4[2] | < 5[3] | - |
| HT29 | Colon Cancer | - | 5.3 - 14.4[2] | - | - |
| PC3 | Prostate Cancer | - | - | < 5[3] | - |
| OVCAR3 | Ovarian Cancer | - | - | < 5[3] | - |
| T47D | Breast Cancer | - | - | < 5[3] | - |
| A375 | Melanoma | - | - | < 5[3] | - |
| FaDu | Head and Neck Squamous Cell Carcinoma | - | - | - | <10[2] |
| H1299 | Lung Adenocarcinoma | - | - | - | <10[2] |
| Melanoma (BRAF-V600E) | Melanoma | - | - | - | 2 - 5[2] |
Note: Specific IC50 values for this compound in Kasumi-1 and MOLM-13 cell lines were not available in the reviewed literature. The IC50 for this compound in SKBr3 cells is estimated based on graphical data from the cited source.
Mechanism of Action: Disrupting the Chaperone Machinery
This compound exerts its anticancer effects by selectively binding to an allosteric pocket of Hsp70, including isoforms HSPA1A/B and HSPA9.[2] This interaction disrupts the formation of the Hsp90-HOP-Hsp70 complex, a critical step in the Hsp90 chaperone cycle.[2] The destabilization of this complex leads to the release of onco-protein "clients," such as HER2, Raf-1, and Akt, marking them for proteasomal degradation.[1][2] This targeted degradation of key drivers of cell proliferation and survival ultimately culminates in cancer cell growth arrest and apoptosis.[2]
Notably, the mechanism of this compound-mediated Hsp70 inhibition differs from that of direct Hsp90 inhibitors. Unlike Hsp90 inhibitors, this compound does not trigger a heat shock response by activating HSF-1, which can be a pro-survival feedback mechanism in cancer cells.[4] This distinction suggests that Hsp70 inhibition by this compound may offer a more selective and potent therapeutic strategy.[4]
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assays (MTT and MTS)
Cell viability is a fundamental measure of the cellular response to a therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell metabolic activity, which is indicative of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
MTS Assay Protocol: The MTS assay follows a similar principle to the MTT assay but utilizes a tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a solubilization step.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent directly to the cell culture medium.
-
Incubation: Incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Visualizing the Molecular Impact of this compound
To provide a clearer understanding of the molecular pathways and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. IC50 values of SKBR3 and MDA-MB-453 cells were treated by lapatinib for 48 h [journal.ecust.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. The kinesin Eg5 inhibitor K858 induces apoptosis but also survivin-related chemoresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PES inhibits human-inducible Hsp70 by covalent targeting of cysteine residues in the substrate-binding domain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Induction of YK5 and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic induction capabilities of the novel Hsp70 inhibitor, YK5, with three well-established apoptosis-inducing compounds: Staurosporine, Doxorubicin, and Etoposide. The information is compiled from various studies to offer an objective overview supported by experimental data.
Executive Summary
This compound, a potent and selective inhibitor of Heat Shock Protein 70 (Hsp70), induces apoptosis in cancer cells by disrupting the chaperone machinery that protects oncoproteins from degradation. This mechanism of action is distinct from that of the other compounds compared herein. Staurosporine is a broad-spectrum protein kinase inhibitor, while Doxorubicin and Etoposide are topoisomerase II inhibitors that induce DNA damage. This guide presents available quantitative data on the apoptotic effects of these compounds, details the experimental protocols for key assays, and visualizes the distinct signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data on the apoptotic and anti-proliferative effects of this compound, Staurosporine, Doxorubicin, and Etoposide in various cancer cell lines. It is important to note that the experimental conditions, such as cell lines and treatment durations, vary between studies, which should be considered when making direct comparisons.
Table 1: this compound - IC50 Values for Growth Inhibition and Apoptosis
| Cell Line | Assay | IC50 (µM) | Treatment Time (h) |
| Kasumi-1 | Growth Inhibition | 0.9 | 72 |
| MOLM-13 | Caspase 3/7 Activation | 1.2 | 16 |
| SK-BR-3 | Growth Inhibition | 0.8 | 72 |
| SK-BR-3 | HER2 Degradation | 0.7 | Not Specified |
| SK-BR-3 | Raf-1 Degradation | 1.7 | Not Specified |
Table 2: Staurosporine - Induction of Apoptosis
| Cell Line | Assay | Concentration (µM) | % Apoptotic Cells | Treatment Time (h) |
| KG-1 | Annexin V | Not Specified | ~50% | 6 |
| NKT | Annexin V | Not Specified | ~20% | 6 |
| Porcine Aortic Endothelial | Annexin V | Not Specified | 33% | 1 |
| Porcine Aortic Endothelial | Annexin V | Not Specified | 90-95% | 24 |
Table 3: Doxorubicin - Induction of Apoptosis
| Cell Line | Assay | Concentration (µM) | % Apoptotic Cells | Treatment Time (h) |
| Jurkat | DNA Fragmentation | 5-100 | 8-48% | Not Specified |
| Jurkat | ΔΨm Loss | 5-100 | 33-92% | Not Specified |
| 32D BCR-ABL1+ | Annexin V/SYTOX Green | 1 | Not Specified | 24 |
Table 4: Etoposide - Induction of Apoptosis
| Cell Line | Assay | Concentration (µM) | % Apoptotic Cells (Sub-G1) | Treatment Time (h) |
| Mouse Embryonic Fibroblasts | Flow Cytometry | 1.5 | ~22% | 18 |
| Mouse Embryonic Fibroblasts | Flow Cytometry | 15 | ~60% | 18 |
| Mouse Embryonic Fibroblasts | Flow Cytometry | 150 | ~65% | 18 |
| U937 | Nuclear Fragmentation | 0.5 | Not Specified | 72 |
| U937 | Nuclear Fragmentation | 50 | Not Specified | 24 |
Signaling Pathways
The mechanisms by which these compounds induce apoptosis are distinct. This compound's inhibition of Hsp70 leads to the destabilization of client proteins crucial for cancer cell survival, ultimately triggering the intrinsic apoptotic pathway. Staurosporine, through its broad kinase inhibition, can activate both intrinsic and extrinsic pathways. Doxorubicin and Etoposide, as topoisomerase II inhibitors, cause DNA damage, which primarily activates the intrinsic apoptotic pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[1]
-
Procedure:
-
Induce apoptosis in your cell line of choice by treating with the desired compound (e.g., this compound, Staurosporine, Doxorubicin, or Etoposide) for the appropriate time and concentration. Include an untreated control.
-
Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
-
Principle: The assay utilizes a substrate, such as DEVD-pNA (for colorimetric assays) or a fluorogenic substrate like (Ac-DEVD)2-R110, which contains the DEVD sequence recognized and cleaved by active caspase-3 and -7.[4][5] Cleavage of the substrate releases a chromophore (p-nitroaniline) or a fluorophore (R110), which can be quantified using a microplate reader. The signal is directly proportional to the caspase-3/7 activity.
-
Procedure (Colorimetric):
-
Seed cells in a 96-well plate and treat with the apoptosis-inducing compounds.
-
Lyse the cells using a lysis buffer provided with the assay kit.
-
Add the caspase-3/7 substrate (Ac-DEVD-pNA) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[5]
-
-
Procedure (Fluorometric):
-
Seed cells in a black, clear-bottom 96-well plate and treat with the compounds.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix and incubate at room temperature for 30 minutes to 3 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Experimental Workflow
Conclusion
This compound induces apoptosis through a distinct mechanism centered on the inhibition of Hsp70, a key component of the cellular stress response and a protector of oncoproteins. This contrasts with the mechanisms of Staurosporine, which has broad kinase inhibitory effects, and Doxorubicin and Etoposide, which act as topoisomerase II inhibitors leading to DNA damage. While direct comparative studies are limited, the available data suggests that this compound is a potent inducer of apoptosis in various cancer cell lines. Further research with standardized experimental conditions is necessary to definitively rank the apoptotic potential of these compounds against each other. The information and protocols provided in this guide serve as a valuable resource for researchers investigating programmed cell death and developing novel anticancer therapeutics.
References
- 1. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. bosterbio.com [bosterbio.com]
Assessing the Clinical Relevance of YK5's Hsp70 Inhibition: A Comparative Guide
The 70-kilodalton heat shock proteins (Hsp70s) are a family of molecular chaperones that play a crucial role in maintaining protein homeostasis. In numerous cancers, the expression of Hsp70 is significantly upregulated, where it supports tumor cell survival, proliferation, and resistance to therapy by stabilizing oncoproteins and inhibiting apoptosis. This dependency makes Hsp70 an attractive target for cancer drug development. YK5 is a potent and selective inhibitor of cytosolic Hsp70s, and this guide provides a comparative analysis of its preclinical data against other notable Hsp70 inhibitors, VER-155008 and MKT-077, to assess its clinical relevance.
Mechanism of Action and Specificity
This compound distinguishes itself from other Hsp70 inhibitors through its unique allosteric and irreversible mechanism of action. It covalently binds to a cysteine residue (Cys267) in a novel allosteric pocket within the nucleotide-binding domain (NBD) of cytosolic Hsp70 isoforms, such as Hsp72 and Hsc70.[1][2] This binding is selective for the ADP-bound conformation of Hsp70 and interferes with the formation of active oncogenic Hsp70/Hsp90/client protein complexes, leading to the degradation of these client proteins.[3][4]
In contrast, VER-155008 is an ATP-competitive inhibitor that binds to the ATPase domain of Hsp70 family members, including Hsp70, Hsc70, and Grp78.[5][6] MKT-077 is another allosteric inhibitor that binds to a different pocket in the NBD, preferentially targeting the ADP-bound state of Hsp70 and mortalin (mtHsp70).[3][7]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and its comparators. Direct comparison of Hsp70 ATPase inhibition for this compound is limited as it has been reported to have little effect on the basal ATPase rate but does inhibit the co-chaperone stimulated activity without a specific IC50 value being cited.[2][5]
Table 1: In Vitro Inhibition of Hsp70 and Cellular Proliferation
| Inhibitor | Target(s) | Hsp70 ATPase Inhibition IC50 | Binding Affinity (Kd) | Cellular Proliferation IC50/EC50/GI50 | Cell Line(s) |
| This compound | Cytosolic Hsp70s (Hsp72/Hsc70) | Not explicitly reported | Not explicitly reported | IC50: ~7 µM (luciferase refolding)[5]; IC50: 0.9 µM (Kasumi-1), 1.2 µM (MOLM-13)[8] | SKBr3, Kasumi-1, MOLM-13 |
| VER-155008 | Hsp70, Hsc70, Grp78 | IC50: 0.5 µM (Hsp70), 2.6 µM (Hsc70), 2.6 µM (Grp78)[5][6] | Kd: 0.3 µM (Hsp70)[5] | GI50: 5.3 µM (HCT116), 10.4 µM (BT474), 12.8 µM (HT29), 14.4 µM (MB-468)[5][6] | HCT116, BT474, HT29, MB-468 |
| MKT-077 | Hsp70, mtHsp70 | Not explicitly reported | Not explicitly reported | EC50: 1 µM (MCF-7, MDA-MB-231)[9]; IC50: 0.81 µM (CX-1)[10] | MCF-7, MDA-MB-231, CX-1 |
Table 2: In Vivo and Clinical Data
| Inhibitor | Animal Model(s) | Efficacy | Clinical Trial Phase | Key Clinical Findings |
| This compound | Information not readily available | Information not readily available | Not applicable | Not applicable |
| VER-155008 | HCT116 tumor-bearing nude BALB/c mice[6]; Pheochromocytoma xenograft model[11] | Rapid plasma clearance, reduced tumor levels[6]; Significantly inhibited xenograft tumor growth[11] | Preclinical | Not applicable |
| MKT-077 | Nude mice with human renal and prostate carcinoma xenografts[12]; LS174T tumor-bearing mice | Inhibited tumor growth and prolonged survival[12]; Retained in tumor tissue longer than in plasma | Phase I (Terminated) | Reversible renal impairment[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines for Hsp70 ATPase activity and luciferase refolding assays.
Hsp70 ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of Hsp70 in the presence of an inhibitor.
-
Reagent Preparation:
-
Prepare a 2x Hsp70/Hsp40 enzyme mix in Hsp70 Assay Buffer (e.g., 20 nM Hsp70 and 10 nM Hsp40).
-
Prepare a 2x ATP solution in Hsp70 Assay Buffer (final concentration at the Kₘ for ATP, ~1 µM).
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Hsp70 Assay Buffer to create 4x compound solutions. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4x compound solution or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 10 µL of the 2x Hsp70/Hsp40 enzyme mix to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure ADP production using a commercial kit such as ADP-Glo™ Kinase Assay, following the manufacturer's instructions.[2]
-
-
Data Analysis:
-
Calculate the percentage of Hsp70 ATPase activity relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Luciferase Refolding Assay
This assay assesses the ability of Hsp70 to refold a denatured substrate, luciferase, and the inhibitory effect of a compound on this process.
-
Reagent Preparation:
-
Prepare a solution of firefly luciferase in an appropriate buffer.
-
Chemically denature the luciferase by incubation in unfolding buffer (e.g., containing 5 M Guanidinium-HCl) for 10 minutes at 22°C.
-
-
Assay Procedure:
-
Prepare reaction mixtures in a 96-well plate containing refolding buffer (e.g., 25 mM HEPES/KOH pH 7.6, 100 mM KOAc, 10 mM Mg(OAc)2, 2 mM ATP, 5 mM DTT), recombinant Hsp70, Hsp40, and the test inhibitor at various concentrations or a vehicle control.
-
Initiate refolding by diluting the denatured luciferase into the reaction mixtures (e.g., 125-fold dilution).
-
Incubate the plate at 30°C.
-
-
Data Analysis:
-
At various time points, measure the luciferase activity by adding a luciferin-containing assay buffer and measuring luminescence using a luminometer.
-
Calculate the percentage of refolded luciferase relative to the activity of native luciferase.
-
Plot the percentage of refolding against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of Hsp70 by this compound disrupts the Hsp70-Hsp90 chaperone machinery, leading to the degradation of onco-proteins and subsequent apoptosis in cancer cells.
Caption: Hsp70 inhibition by this compound disrupts the chaperone machinery, leading to onco-protein degradation and apoptosis.
The experimental workflow for assessing Hsp70 inhibitors typically involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular effects.
Caption: A typical workflow for the discovery and validation of Hsp70 inhibitors.
Conclusion
This compound presents a compelling profile as an Hsp70 inhibitor with a distinct allosteric and irreversible mechanism of action. Its selectivity for cytosolic Hsp70s and potent anti-proliferative effects in cancer cell lines highlight its therapeutic potential. Compared to the ATP-competitive inhibitor VER-155008 and the allosteric inhibitor MKT-077, this compound's covalent binding mode may offer a more sustained inhibition of Hsp70 function. However, the clinical development of MKT-077 was halted due to renal toxicity, underscoring the importance of a favorable safety profile for any new Hsp70 inhibitor. While the preclinical data for this compound is promising, a comprehensive assessment of its clinical relevance will require further investigation, particularly regarding its in vivo efficacy and safety profile in relevant animal models. The lack of a specific IC50 value for this compound's inhibition of Hsp70 ATPase activity also represents a data gap that, if filled, would allow for a more direct comparison with other inhibitors. Nevertheless, the existing data suggest that this compound is a valuable chemical probe for studying Hsp70 biology and a promising lead for the development of novel anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of an Allosteric Pocket on Human Hsp70 Reveals a Mode of Inhibition of This Therapeutically Important Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical and structural studies on the high affinity of Hsp70 for ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety Protocols for Handling YK5, a Potent Hsp70 Inhibitor
Disclaimer: This document provides safety and logistical guidance for the handling of YK5 (CAS 1268273-23-9), a potent research compound.[1][2][3] This information is intended for trained research, scientific, and drug development professionals. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted, and a formal risk assessment completed before any handling, storage, or disposal.[4]
Pre-Handling Hazard Assessment & Engineering Controls
Given that this compound is a potent, biologically active small molecule, it must be handled with significant caution to prevent personnel exposure and cross-contamination.[5][6] The primary principle is to minimize exposure by employing a hierarchy of controls.
Engineering Controls (First Line of Defense):
-
Ventilated Enclosures: All manipulations of solid, powdered this compound that could generate dust must occur within a certified containment system.[4] This includes weighing, reconstitution, and aliquoting.
-
Fume Hood: All procedures involving this compound in solution should be performed in a certified chemical fume hood to prevent inhalation of aerosols or vapors.[4]
-
Room Pressure: The laboratory should be maintained under negative pressure relative to adjacent non-laboratory areas to ensure containment.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound.[4] Double gloving is the minimum requirement for hand protection.
| Equipment | Specification / Type | Purpose |
| Gloves | Disposable Nitrile Gloves (Double Layer) | Prevents skin contact. The outer glove is removed immediately after handling and before touching any other surfaces. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects eyes from splashes, aerosols, and solid particulates. |
| Face Protection | Face Shield (in addition to goggles) | Recommended during procedures with a high risk of splashing (e.g., solution transfers). |
| Lab Coat/Gown | Disposable Gown with tight-fitting cuffs or a dedicated Lab Coat | Protects skin and personal clothing from contamination. Disposable gowns are preferred to prevent take-home exposure.[8] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required when handling powdered this compound outside of a ventilated enclosure (not recommended) or in case of a spill.[4] |
| Foot Protection | Closed-toe shoes | Standard laboratory requirement to protect feet from spills. |
Procedural Step-by-Step Guidance
3.1. Preparation and Donning PPE
-
Designate Area: Clearly mark the specific area within the fume hood or ventilated enclosure where work with this compound will occur.
-
Gather Materials: Assemble all necessary equipment (spatulas, vials, solvents, waste bags) within the designated area to minimize movement.
-
Inspect PPE: Check all PPE for defects (e.g., holes in gloves) before use.
-
Don PPE (in order):
-
Inner layer of nitrile gloves.
-
Disposable gown or lab coat.
-
Respiratory protection (if required by risk assessment).
-
Eye and face protection.
-
Outer layer of nitrile gloves (pulled over the cuffs of the gown).
-
3.2. Handling this compound (Example: Weighing and Solubilizing)
-
Tare Balance: Inside the ventilated enclosure, place a weigh boat on the analytical balance and tare it.
-
Transfer Powder: Slowly and carefully transfer the required amount of this compound powder to the weigh boat using a dedicated spatula. Avoid any actions that could create airborne dust.
-
Record Weight & Close: Once the desired weight is achieved, securely close the primary this compound container.
-
Wet-Handling: To prepare a solution, add the solvent to the vessel first, then carefully add the weighed powder to the solvent to minimize dust generation.[4]
-
Decontaminate: After use, decontaminate the spatula and any other durable equipment with an appropriate solvent. Dispose of the weigh boat and other disposables in the designated potent compound waste stream.
3.3. Doffing PPE and Decontamination
-
Outer Gloves: Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Gown/Coat: Remove the disposable gown by rolling it away from the body and dispose of it.
-
Exit Area: Step away from the immediate handling area.
-
Face/Eye Protection: Remove the face shield and goggles.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.[9][10][11]
-
Solid Waste: Contaminated items such as gloves, gowns, weigh boats, and pipette tips must be collected in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[12]
-
Liquid Waste: Unused solutions or rinsates containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Aqueous and organic solvent wastes should be collected separately.[12]
-
Sharps: Needles or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[9][13]
-
Container Management: All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[10]
Caption: Workflow for the safe handling and disposal of potent compound this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | 1268273-23-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. safetyware.com [safetyware.com]
- 6. 3mindia.in [3mindia.in]
- 7. witpress.com [witpress.com]
- 8. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
